ISPA-28
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLINDVVJXDIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ISPA-28 in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ISPA-28 is a potent and specific antagonist of the plasmodial surface anion channel (PSAC) in the human malaria parasite, Plasmodium falciparum. This channel is crucial for the uptake of a wide range of essential nutrients from the host erythrocyte, rendering it a promising target for antimalarial drug development. This compound exhibits a strain-specific mechanism of action, directly blocking the PSAC by binding to the parasite-encoded protein CLAG3 (cytoadherence-linked antigen 3). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The intraerythrocytic stage of Plasmodium falciparum development is characterized by a significant increase in the permeability of the host red blood cell membrane. This is primarily mediated by the de novo installation of the plasmodial surface anion channel (PSAC), a broad-selectivity channel that facilitates the influx of various nutrients vital for parasite survival and replication. The parasite protein CLAG3 has been identified as a key component of PSAC, and its genetic variation between different parasite strains accounts for differences in channel properties and inhibitor sensitivity.
This compound was identified through high-throughput screening as a specific inhibitor of PSAC. Its mechanism of action is not based on the disruption of a classical signaling pathway but on the direct physical occlusion of the nutrient channel. This direct mode of action makes it a valuable tool for studying PSAC function and a promising lead for the development of novel antimalarials.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound is highly dependent on the specific P. falciparum strain, a direct consequence of polymorphisms in the clag3 gene. The Dd2 strain, which expresses a specific allele of clag3.1, is particularly sensitive to this compound, whereas the HB3 strain is significantly less so.
| Parameter | P. falciparum Dd2 Strain | P. falciparum HB3 Strain | Reference |
| K₀.₅ for PSAC Inhibition | 56 ± 5 nM | 43 ± 2 µM | [1] |
| IC₅₀ for Growth Inhibition (Standard Culture) | ~3 µM | High µM range | [1] |
Note: The K₀.₅ value represents the concentration of this compound required to achieve half-maximal inhibition of PSAC activity, as measured by techniques such as osmotic lysis or patch-clamp electrophysiology. The IC₅₀ value for growth inhibition can be influenced by culture conditions, particularly nutrient availability.
Mechanism of Action: Direct PSAC Blockade
This compound exerts its antiparasitic effect through the direct, reversible, and high-affinity binding to the CLAG3 protein component of the PSAC. This interaction physically obstructs the channel pore, preventing the passage of essential nutrients into the infected erythrocyte.
Key aspects of the mechanism include:
-
Target Specificity: The binding site for this compound is located within a hypervariable region of the CLAG3.1 protein expressed by the Dd2 parasite strain. This accounts for the observed strain-specific inhibition.[1]
-
Direct Channel Block: Electrophysiological studies have demonstrated that this compound directly reduces the ion currents through the PSAC without significantly altering the channel's intrinsic properties, such as single-channel conductance.
-
Nutrient Starvation: By blocking the primary route for nutrient acquisition, this compound effectively starves the intracellular parasite, leading to growth arrest and eventual death. The efficacy of this compound is enhanced under nutrient-restricted conditions, highlighting the essential role of PSAC in nutrient uptake.[1]
The following diagram illustrates the direct blockade of the PSAC by this compound, leading to the inhibition of nutrient uptake.
Caption: this compound directly blocks the PSAC, inhibiting nutrient uptake by the parasite.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of parasitological, biophysical, and electrophysiological assays.
Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the concentration-dependent effect of this compound on the proliferation of P. falciparum in vitro.[2]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
96-well black microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control and a DMSO vehicle control.
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubate the plates for 72-96 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add lysis buffer containing SYBR Green I (final concentration 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Osmotic Lysis Assay
This assay measures the activity of PSAC by monitoring the swelling and subsequent lysis of infected erythrocytes in an isotonic solution of a permeable solute like sorbitol.
Materials:
-
Synchronized trophozoite-stage P. falciparum-infected erythrocytes
-
Uninfected erythrocytes (as a control)
-
Isotonic sorbitol solution (e.g., 300 mM sorbitol in buffer)
-
Isotonic saline solution (e.g., 150 mM NaCl in buffer)
-
This compound stock solution
-
Spectrophotometer or plate reader capable of kinetic measurements
Procedure:
-
Wash and resuspend infected and uninfected erythrocytes in saline solution.
-
Add this compound at various concentrations to the cell suspensions and incubate for a short period.
-
Initiate the assay by rapidly mixing the cell suspension with the isotonic sorbitol solution.
-
Monitor the change in optical density (e.g., at 700 nm) over time. Lysis of infected cells will result in a decrease in optical density.
-
The rate of lysis is proportional to the activity of PSAC. Calculate the K₀.₅ for this compound by measuring the lysis rate at different inhibitor concentrations.
Patch-Clamp Electrophysiology
Patch-clamp techniques allow for the direct measurement of ion currents through the PSAC in the membrane of infected erythrocytes, providing detailed information about channel activity and inhibition.
4.3.1. Whole-Cell Configuration
This configuration measures the total current flowing through all PSACs on the entire surface of an infected erythrocyte.
Materials:
-
Synchronized trophozoite-stage P. falciparum-infected erythrocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., high NaCl or choline chloride)
-
Intracellular (pipette) solution (e.g., high KCl or K-gluconate)
-
This compound stock solution
Procedure:
-
Prepare infected erythrocytes for patching by washing and resuspending them in the extracellular solution.
-
Pull a patch pipette with a resistance of 5-10 MΩ and fill it with the intracellular solution.
-
Under microscopic guidance, approach an infected erythrocyte with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Apply a series of voltage steps and ramps to the cell and record the resulting currents.
-
Perfuse the bath with a solution containing this compound and record the currents again to determine the extent of inhibition.
4.3.2. Cell-Attached (Single-Channel) Configuration
This configuration allows for the recording of currents from individual PSACs within the patch of membrane under the pipette tip.
Procedure:
-
Follow steps 1-3 of the whole-cell protocol to form a GΩ seal.
-
Do not rupture the membrane patch. The pipette solution should contain the ions to be studied (e.g., high Cl⁻).
-
Apply a constant holding potential and record the discrete current steps corresponding to the opening and closing of single PSACs.
-
To test the effect of this compound, include the inhibitor in the pipette solution.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing a PSAC inhibitor like this compound and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow to characterize a PSAC inhibitor.
Caption: Logical flow of this compound's mechanism leading to parasite death.
Conclusion
This compound is a valuable chemical probe for dissecting the function of the plasmodial surface anion channel and serves as a paradigm for a targeted antimalarial strategy. Its mechanism of action, centered on the direct blockade of the CLAG3-dependent nutrient channel, is well-supported by a variety of experimental approaches. The strain-specific nature of its activity underscores the importance of considering parasite genetic diversity in drug development. Further investigation into the structure of the PSAC-ISPA-28 complex could pave the way for the design of next-generation PSAC inhibitors with broader strain coverage and improved therapeutic potential.
References
- 1. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
ISPA-28 as a Plasmodial Surface Anion Channel Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ISPA-28, a selective antagonist of the Plasmodial Surface Anion Channel (PSAC). This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.
Introduction: The Plasmodial Surface Anion Channel (PSAC) and the Role of this compound
During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, extensively remodels the host red blood cell membrane to facilitate the uptake of essential nutrients and the removal of waste products. A key feature of this remodeling is the induction of new permeability pathways, primarily mediated by the Plasmodial Surface Anion Channel (PSAC). This channel is a broad-selectivity pore that allows the passage of a wide range of small solutes, including anions, sugars, and amino acids, which are crucial for parasite survival.
The PSAC is a validated target for antimalarial drug development. This compound has been identified as a potent and specific antagonist of PSAC. Notably, the inhibitory action of this compound is parasite clone-dependent, exhibiting high efficacy against the Dd2 strain while showing negligible activity against others like 3D7 and HB3. This specificity is attributed to variations in the clag3.1 gene, which encodes a crucial component of the PSAC. The CLAG3.1 protein is thought to form part of the channel pore and contains the binding site for this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various functional assays. The following tables summarize the key quantitative data regarding its efficacy.
| Parameter | Parasite Strain | Value | Assay Type |
| K_0.5_ (Sorbitol Uptake Inhibition) | Dd2 | 56 ± 5 nM[1] | Osmotic Lysis Assay |
| 3D7 | > 15 µM[1] | Osmotic Lysis Assay | |
| HB3 | > 15 µM | Osmotic Lysis Assay |
Table 1: Inhibitory constant (K_0.5_) of this compound on sorbitol uptake mediated by PSAC in different P. falciparum strains.
| Parameter | Parasite Strain | Condition | EC_50_ for Isoleucine | Assay Type |
| Isoleucine Requirement | Dd2 | Without this compound | 10-16 µM[2] | Parasite Growth Inhibition Assay |
| Dd2 | With 15 µM this compound | 34.6 ± 1.1 µM[2] | Parasite Growth Inhibition Assay | |
| HB3 | With or Without this compound | No significant change | Parasite Growth Inhibition Assay |
Table 2: Effect of this compound on the 50% effective concentration (EC_50_) of isoleucine required for P. falciparum growth.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly interacting with the PSAC. The specificity of this compound for the Dd2 parasite strain is determined by a hypervariable region in the extracellular loop of the CLAG3.1 protein, which is a key component of the PSAC complex. Binding of this compound to this site allosterically inhibits the channel's transport function, preventing the influx of essential nutrients into the infected red blood cell. This ultimately leads to parasite starvation and death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Parasite Growth Inhibition Assay (SYBR Green I-based)
This assay is used to determine the effect of this compound on the proliferation of P. falciparum in vitro.
Materials:
-
P. falciparum cultures (e.g., Dd2, HB3) synchronized to the ring stage.
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human red blood cells (O+).
-
This compound stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[3]
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Adjust the culture to a 1% parasitemia and 2% hematocrit in complete culture medium.
-
Drug Plating: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a no-drug control (vehicle only, e.g., 0.1% DMSO) and a positive control for 100% inhibition (e.g., chloroquine).
-
Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5,000 in lysis buffer.
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to the no-drug control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Osmotic Lysis Assay
This assay measures the activity of PSAC by monitoring the swelling and lysis of infected red blood cells in an isotonic solution of a permeable solute like sorbitol.
Materials:
-
Synchronized trophozoite-stage P. falciparum-infected erythrocytes.
-
Uninfected red blood cells.
-
Isotonic sorbitol solution (e.g., 280 mM sorbitol, 20 mM HEPES, pH 7.4).
-
This compound stock solution in DMSO.
-
Spectrophotometer or plate reader capable of measuring absorbance at 700 nm.
Procedure:
-
Cell Preparation: Wash the infected and uninfected red blood cells with an appropriate buffer (e.g., PBS). Resuspend the cells to a hematocrit of approximately 5%.
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
Initiation of Lysis: To initiate the assay, rapidly mix the cell suspension with the isotonic sorbitol solution. The final hematocrit should be low enough to allow for accurate absorbance readings (e.g., 0.5%).
-
Monitoring Lysis: Immediately begin monitoring the change in absorbance at 700 nm over time. As the infected cells take up sorbitol and swell, the absorbance will decrease.
-
Data Analysis: The rate of lysis is determined from the slope of the absorbance versus time curve. The K_0.5_ for inhibition is calculated by plotting the lysis rate against the concentration of this compound and fitting the data to a dose-response curve.
Cell-Attached Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of ion channel activity in a small patch of the infected red blood cell membrane.
Materials:
-
Trophozoite-stage infected erythrocytes.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (intracellular): e.g., 110 mM KCl, 10 mM NaCl, 2 mM MgCl₂, 5 mM HEPES, pH 7.2.
-
Bath solution (extracellular): e.g., 110 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
This compound for addition to bath and/or pipette solutions.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 5-10 MΩ when filled with pipette solution.
-
Cell Preparation: Plate the infected erythrocytes in a recording chamber on the microscope stage.
-
Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the surface of an infected red blood cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Recording: In the cell-attached configuration, apply a series of voltage steps to the patch of membrane and record the resulting currents. Single-channel openings will appear as discrete steps in the current trace.
-
Inhibitor Application: To test the effect of this compound, it can be included in the bath solution and allowed to diffuse to the patched membrane, or it can be included directly in the pipette solution for a more localized and rapid application.
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, and the effect of this compound on these parameters.
Conclusion
This compound is a valuable research tool for studying the function of the Plasmodial Surface Anion Channel and serves as a lead compound for the development of novel antimalarial drugs. Its high potency and clone-specific mechanism of action, directly linked to the CLAG3.1 protein, provide a clear rationale for targeting PSAC in drug discovery efforts. The experimental protocols detailed in this guide offer robust methods for the further characterization of this compound and the screening of new PSAC inhibitors. The continued investigation into the structure and function of the PSAC-CLAG3 complex will be crucial for the design of next-generation antimalarials that can overcome the challenge of drug resistance.
References
An In-depth Technical Guide to the Binding of ISPA-28 with CLAG3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the experimental antimalarial compound ISPA-28 and its target, the Plasmodium falciparum protein CLAG3. This document details the quantitative binding data, experimental methodologies used to elucidate this interaction, and visual representations of the associated molecular pathways and experimental workflows.
Quantitative Data Summary
The binding of this compound to CLAG3 is isoform-specific, with a significantly higher affinity for the Dd2 allele of CLAG3. This specificity is primarily attributed to polymorphisms within the hypervariable region (HVR) of the CLAG3 protein. The inhibitory activity of this compound is typically quantified by measuring the inhibition of sorbitol uptake into infected erythrocytes, with the half-maximal inhibitory concentration (K₀.₅) serving as a proxy for binding affinity.
| Parasite Line/CLAG3 Isoform | This compound K₀.₅ (nM) | Key Findings |
| Dd2 | 56 ± 5 | Potent inhibition, indicating high affinity for the Dd2 CLAG3.1 isoform.[1] |
| 3D7 | > 15,000 | Negligible inhibition, demonstrating low affinity for the 3D7 CLAG3 isoform.[1] |
| HB3 | > 43,000 | Very low affinity, similar to the 3D7 isoform.[2] |
| KC5 | Negligible effect | Wild-type KC5 parasites, which have distinct HVR sequences from Dd2, are not significantly blocked by this compound.[1] |
| C3attB (KC5 with Dd2 last exon) | Matches Dd2 | Replacement of the KC5 CLAG3 last exon with that of Dd2 confers high sensitivity to this compound, highlighting the critical role of the HVR in binding.[1] |
| TFLC3 (co-expresses Dd2 & 3D7) | Intermediate | Co-expression of both sensitive and resistant CLAG3 isoforms results in an intermediate inhibition phenotype. |
| HB3-3rec (HB3 with Dd2 clag3.1 motif) | Matches Dd2 | Allelic exchange introducing the Dd2 CLAG3.1 hypervariable motif into the HB3 background confers high this compound affinity. |
| HB3-c3A1210T | Poorly blocked | A mutation (A1210T) outside the HVR can reduce this compound affinity, suggesting that other regions of CLAG3 can allosterically affect inhibitor binding. |
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the this compound-CLAG3 interaction.
Sorbitol Uptake Assay
This functional assay is the primary method for quantifying the inhibitory effect of this compound on the CLAG3-dependent Plasmodial Surface Anion Channel (PSAC).
Objective: To measure the rate of radiolabeled sorbitol uptake into infected erythrocytes and determine the inhibitory concentration of this compound.
Methodology:
-
Parasite Culture and Synchronization: P. falciparum cultures are maintained in human erythrocytes and synchronized to the trophozoite stage, where PSAC activity is high. Synchronization is typically achieved by serial treatments with 5% D-sorbitol, which selectively lyses mature parasite stages.
-
Preparation of Infected Erythrocytes: Trophozoite-infected erythrocytes are enriched using methods like Percoll density gradient centrifugation.
-
Inhibitor Incubation: Aliquots of the enriched infected erythrocytes are incubated with varying concentrations of this compound for a defined period.
-
Sorbitol Uptake Measurement:
-
Radiolabeled [³H]-sorbitol is added to the cell suspensions to initiate uptake.
-
At specific time points, uptake is stopped by adding an ice-cold stop solution and centrifuging the cells through a layer of oil to separate them from the extracellular medium.
-
The radioactivity in the cell pellet is measured by scintillation counting.
-
-
Data Analysis: The rate of sorbitol uptake is calculated for each this compound concentration. The K₀.₅ value is determined by fitting the dose-response data to a suitable inhibition curve.
Generation of Transgenic Parasite Lines
Genetic modification of P. falciparum is crucial for dissecting the specific domains of CLAG3 involved in this compound binding.
Objective: To create parasite lines with modified clag3 genes (e.g., knockouts, epitope-tagging, or allelic exchange) to study the function of specific CLAG3 regions.
Methodology (CRISPR/Cas9-based):
-
Plasmid Construction:
-
A donor plasmid is constructed containing the desired genetic modification (e.g., an epitope tag sequence or a selectable marker for knockout) flanked by homology arms corresponding to the regions upstream and downstream of the target site in the clag3 gene.
-
A second plasmid expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting the specific locus in clag3 is co-transfected.
-
-
Transfection: The plasmids are introduced into ring-stage parasites by electroporation.
-
Selection and Cloning: Transfected parasites are selected using an appropriate drug (e.g., WR99210 for the hDHFR selection marker). Clonal lines are obtained by limiting dilution.
-
Verification: Successful genetic modification is confirmed by PCR, Southern blotting, and DNA sequencing of the targeted locus.
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction of CLAG3 with other proteins, such as components of the RhopH complex, and to see if this compound binding affects these interactions.
Objective: To isolate CLAG3 and its interacting partners from parasite lysates.
Methodology:
-
Parasite Lysis: Erythrocytes infected with epitope-tagged CLAG3 parasites are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is incubated with beads coupled to an antibody that specifically recognizes the epitope tag on CLAG3 (e.g., anti-HA or anti-FLAG).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of the interactome.
Visualizations
The following diagrams illustrate key processes related to CLAG3 function and its inhibition by this compound.
RhopH Complex Trafficking and PSAC Formation
Mechanism of this compound Action
Experimental Workflow for K₀.₅ Determination
References
The Role of ISPA-28 in Blocking Parasite Nutrient Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acquisition of essential nutrients from the host is a critical process for the survival and proliferation of intraerythrocytic parasites. In Plasmodium falciparum, the causative agent of the most severe form of malaria, this process is largely mediated by the Plasmodial Surface Anion Channel (PSAC). This channel facilitates the uptake of a wide range of solutes, including amino acids, purines, and other essential nutrients. ISPA-28 has been identified as a specific, reversible antagonist of the PSAC. It functions through direct interaction with the CLAG3 protein, a key component of the channel, thereby blocking nutrient import and inhibiting parasite growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the CLAG3 protein, which is an integral component of the PSAC on the surface of infected red blood cells.[1] This interaction is highly specific and reversible. The binding of this compound to CLAG3 occludes the channel pore, physically obstructing the passage of solutes and effectively starving the parasite of essential nutrients from the host plasma.
The specificity of this compound is determined by the genetic variant of the clag3 gene expressed by the parasite.[2] Notably, this compound is highly effective against parasite lines expressing the Dd2 allele of clag3.1, while showing significantly lower affinity for channels formed by other clag3 variants, such as those found in the HB3 parasite line.[3] This specificity is attributed to direct, sequence-specific interactions with the hypervariable region (HVR) of the Dd2 CLAG3.1 protein.[2]
It is important to note that this compound's mechanism does not appear to involve a complex signaling cascade. Instead, it acts as a direct channel blocker. This targeted action makes it a valuable tool for studying the function of PSAC and a potential lead for the development of novel antimalarial therapeutics.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its impact on nutrient uptake and parasite growth. The data highlights the strain-specific nature of its activity.
| Parameter | Parasite Strain | Value | Reference |
| PSAC Inhibition (K0.5) | Dd2 | 56 ± 5 nM | |
| HB3 | 43 µM | ||
| Isoleucine Requirement (EC50) | Dd2 (without this compound) | 10-16 µM | [3] |
| Dd2 (with 15 µM this compound) | 34.6 ± 1.1 µM | ||
| HB3 (with 15 µM this compound) | No significant effect |
Table 1: Quantitative Efficacy of this compound against P. falciparum
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Growth Inhibition Assay
This assay is used to determine the concentration of this compound that inhibits parasite proliferation by 50% (IC50).
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
96-well microplates
-
This compound stock solution
-
DNA-staining dye (e.g., SYBR Green I)
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a final hematocrit of 2% to each well.
-
Include positive (no drug) and negative (uninfected RBCs) controls.
-
Incubate the plate for 72-96 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, lyse the cells and stain the parasite DNA with a fluorescent dye.
-
Measure fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of growth for each this compound concentration relative to the drug-free control and determine the IC50 value by non-linear regression analysis.
Osmotic Lysis Assay (PSAC Activity)
This assay measures the activity of PSAC by monitoring the osmotic lysis of infected red blood cells in the presence of a solute that is permeable through the channel.
Materials:
-
Synchronized late-stage (trophozoite/schizont) P. falciparum culture
-
Isotonic sorbitol solution (e.g., 300 mM)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader capable of kinetic reads
Procedure:
-
Enrich the parasite culture for late-stage infected RBCs.
-
Wash the cells with PBS and resuspend to a known hematocrit.
-
Pre-incubate a portion of the cells with this compound at various concentrations.
-
Initiate the assay by rapidly mixing the cell suspension with the isotonic sorbitol solution.
-
Monitor the decrease in optical density (or increase in transmittance) at 650-700 nm over time as the cells lyse.
-
The rate of lysis is proportional to the PSAC activity. Calculate the time to 50% lysis (t1/2) for each condition.
-
Determine the inhibitory effect of this compound by comparing the lysis rates in the presence and absence of the compound.
Isoleucine Uptake Assay
This assay directly measures the uptake of a specific nutrient, such as isoleucine, by the parasite.
Materials:
-
Synchronized late-stage P. falciparum culture
-
Radiolabeled [3H]-isoleucine
-
Uptake buffer (e.g., RPMI-1640 without isoleucine)
-
This compound
-
Oil mix (e.g., dibutyl phthalate:dioctyl phthalate) for centrifugation
-
Scintillation fluid and counter
Procedure:
-
Enrich for late-stage infected RBCs and wash them with uptake buffer.
-
Pre-incubate the cells with or without this compound.
-
Initiate uptake by adding [3H]-isoleucine to the cell suspension.
-
At various time points, take aliquots of the suspension and layer them on top of the oil mix in a microfuge tube.
-
Centrifuge immediately to pellet the cells through the oil, separating them from the radioactive uptake buffer.
-
Freeze the tubes and cut off the tips containing the cell pellets.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of isoleucine uptake and the inhibitory effect of this compound.
This compound and Other Parasites
Current research has primarily focused on the effects of this compound on Plasmodium falciparum. Extensive searches of the scientific literature did not yield any studies demonstrating the activity of this compound against other protozoan parasites such as Leishmania or Trypanosoma. This is likely due to the fact that the molecular target of this compound, the CLAG3 protein, is specific to the Plasmodium genus and is not present in kinetoplastids. Nutrient uptake in Leishmania and Trypanosoma is mediated by a different set of transporter proteins.
Conclusion
This compound is a valuable chemical tool for the study of nutrient acquisition in Plasmodium falciparum. Its specific and direct interaction with the CLAG3 component of the PSAC provides a clear mechanism for its inhibitory action on parasite growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and target this essential parasite survival pathway. The high specificity of this compound for certain P. falciparum strains underscores the importance of considering genetic diversity in drug development efforts targeting the PSAC. Further investigation into the structure of the this compound/CLAG3 complex could provide a basis for the design of next-generation antimalarials with broader efficacy.
References
The Discovery and Development of Baricitinib: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Baricitinib (brand name Olumiant) is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2, pivotal enzymes in the cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. Discovered by Incyte and subsequently licensed to Eli Lilly, baricitinib has undergone extensive preclinical and clinical development, leading to its approval for the treatment of rheumatoid arthritis, alopecia areata, and as a therapeutic for COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of baricitinib, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction: The Dawn of a Targeted Therapy
The quest for more targeted and effective treatments for autoimmune diseases led researchers to the Janus kinase (JAK) family of enzymes. These intracellular tyrosine kinases are crucial for signaling downstream of cytokine and growth factor receptors, making them attractive therapeutic targets. Baricitinib emerged from a drug discovery program at Incyte aimed at identifying potent and selective JAK inhibitors.[1]
Mechanism of Action: Interrupting the Inflammatory Cascade
Baricitinib exerts its therapeutic effects by selectively and reversibly inhibiting JAK1 and JAK2.[2] This dual inhibition disrupts the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the gene expression of various pro-inflammatory cytokines, interferons, and growth factors.[2][3] The selectivity of baricitinib for JAK1 and JAK2 over JAK3 and Tyrosine Kinase 2 (TYK2) is a key feature of its pharmacological profile.[4]
Signaling Pathway
The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 effectively blocks this signaling cascade.
Chemical Synthesis
The synthesis of baricitinib has been described through various routes, with a common approach involving a convergent synthesis strategy. This typically involves the preparation of key intermediates followed by their coupling to assemble the final molecule.
Experimental Protocol: A Representative Synthetic Route
A reported efficient synthesis of baricitinib involves the following key steps:
-
Horner-Wadsworth-Emmons reaction: Conversion of tert-butyl 3-oxoazetidine-1-carboxylate to an intermediate containing the acetonitrile moiety.
-
Deprotection and Sulfonamidation: Removal of the N-Boc protecting group followed by reaction with ethanesulfonyl chloride to introduce the ethylsulfonyl group.
-
Nucleophilic Addition: Reaction of the azetidine intermediate with a pyrazole derivative in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Suzuki Coupling: The final coupling of the pyrazole-azetidine intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield baricitinib.
The overall yield for such a synthetic route has been reported to be as high as 49%.
References
ISPA-28's Impact on Erythrocyte Permeability in Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intraerythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite, induces a profound increase in the permeability of the host red blood cell membrane. This alteration is primarily mediated by the Plasmodial Surface Anion Channel (PSAC), a novel ion channel essential for parasite nutrient acquisition and survival. ISPA-28, a potent and isolate-specific inhibitor of PSAC, has been instrumental in elucidating the molecular components and physiological role of this channel. This technical guide provides an in-depth analysis of the impact of this compound on erythrocyte permeability in malaria, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways and workflows. This information is intended to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and the study of parasite-host interactions.
Introduction: The New Permeability Pathways in Infected Erythrocytes
Erythrocytes infected with P. falciparum exhibit a significant increase in permeability to a wide range of solutes, including anions, organic solutes, and some cations[1][2][3]. This phenomenon, attributed to "new permeability pathways" (NPPs), is crucial for the parasite to import essential nutrients from the host's plasma and expel metabolic waste products[1][4]. The primary molecular entity responsible for this increased permeability has been identified as the Plasmodial Surface Anion Channel (PSAC). PSAC is a channel with a small conductance of approximately 20 pS and displays fast flickering gating.
This compound: A Specific Inhibitor of PSAC
This compound is a small molecule inhibitor that has been pivotal in the characterization of PSAC. A key feature of this compound is its isolate-specific activity; it potently inhibits PSAC in the Dd2 parasite strain but is significantly less effective against other strains, such as HB3. This differential sensitivity has been instrumental in genetic mapping studies that identified the parasite-encoded protein CLAG3 as a crucial component of PSAC.
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the CLAG3 protein, which is trafficked to and inserted into the host erythrocyte membrane. The specificity of this compound for the Dd2 strain is conferred by a hypervariable region in the C-terminus of the Dd2 CLAG3.1 protein. It is hypothesized that this compound binds to this region, leading to a conformational change that blocks the channel pore and inhibits solute transport.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on PSAC activity and parasite growth.
| Parameter | Parasite Strain | Value | Reference(s) |
| K_0.5_ (Sorbitol Uptake) | Dd2 | 56 ± 5 nM | |
| HB3 | 43 ± 2 µM | ||
| IC_50_ (Parasite Growth in RPMI) | Dd2 | >40 µM | |
| HB3 | >40 µM | ||
| IC_50_ (Parasite Growth in PGIM)* | Dd2 | Significantly lower than in RPMI | |
| HB3 | No significant inhibition | ||
| Inhibitory Concentration (Patch-Clamp) | Dd2 | 10 µM (near-full inhibition) | |
| HB3 | 10 µM (largely unaffected) |
*PGIM (PSAC Growth Inhibition Medium) is a nutrient-restricted medium.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects. The following sections outline the core experimental protocols used in this field of research.
Patch-Clamp Electrophysiology
Patch-clamp techniques are used to directly measure ion flow through PSAC in the membrane of infected erythrocytes.
-
Whole-Cell Configuration:
-
Prepare a suspension of late-stage trophozoite-infected erythrocytes.
-
Establish a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the membrane patch to gain electrical access to the entire cell.
-
Apply voltage ramps or steps and record the resulting whole-cell currents.
-
Perfuse with solutions containing this compound to measure its effect on the currents.
-
-
Cell-Attached Configuration:
-
Form a high-resistance seal between the micropipette and a small patch of the cell membrane.
-
Record single-channel currents from the membrane patch.
-
This configuration allows for the study of channel properties in a more physiological context.
-
This compound can be included in the pipette solution to assess its direct effect on channel activity.
-
Solute Uptake Assays
These assays measure the transport of solutes into infected erythrocytes and the inhibitory effect of this compound.
-
Osmotic Lysis Assay:
-
Synchronized trophozoite-stage infected erythrocytes are enriched.
-
The cells are washed and resuspended in a buffer.
-
Cell suspension is rapidly mixed with an isosmotic solution of a permeant solute (e.g., sorbitol) with or without this compound.
-
The influx of the solute and water leads to cell swelling and eventual lysis.
-
The rate of lysis is monitored by measuring the change in light transmittance (at 700 nm) of the cell suspension over time.
-
-
Radiolabeled Solute Uptake Assay:
-
Prepare a suspension of enriched, infected erythrocytes.
-
Incubate the cells with a radiolabeled solute (e.g., [^3H]-sorbitol) in the presence or absence of this compound for a defined period.
-
Stop the uptake by adding an ice-cold stop solution and rapidly washing the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting to quantify solute uptake.
-
In Vitro Parasite Growth Inhibition Assay
This assay determines the effect of this compound on the viability and proliferation of P. falciparum.
-
Synchronized ring-stage parasites are cultured in 96-well plates at a known parasitemia and hematocrit.
-
The culture medium (e.g., RPMI 1640 or a nutrient-restricted medium like PGIM) is supplemented with serial dilutions of this compound.
-
Parasites are incubated for one or two full intraerythrocytic cycles (48-96 hours).
-
Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH), by staining parasite DNA with a fluorescent dye (e.g., SYBR Green I), or by microscopic counting of Giemsa-stained blood smears.
-
The 50% inhibitory concentration (IC_50_) is calculated from the dose-response curve.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Mechanism of this compound inhibition of PSAC-mediated nutrient uptake in infected erythrocytes.
Caption: Experimental workflow for the osmotic lysis assay to measure PSAC activity.
Caption: Simplified workflows for whole-cell and cell-attached patch-clamp experiments.
Conclusion and Future Directions
This compound has proven to be an invaluable chemical tool for dissecting the function and molecular identity of the Plasmodial Surface Anion Channel. Its isolate-specific inhibitory action has not only confirmed the essential role of PSAC in nutrient acquisition for P. falciparum but has also unequivocally linked this channel to the parasite-encoded CLAG3 protein. The quantitative data and experimental protocols detailed in this guide provide a foundation for further research into PSAC biology and the development of novel antimalarials targeting this essential pathway. Future efforts may focus on identifying the complete subunit composition of PSAC, understanding the structural basis of this compound binding and inhibition, and discovering new inhibitors with broad-spectrum activity against different parasite strains to overcome the limitations of this compound's specificity. Such endeavors will be critical in the ongoing fight against drug-resistant malaria.
References
- 1. Plasmodium falciparum activates endogenous Cl– channels of human erythrocytes by membrane oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Malaria Parasite Killing by Two Types of Plasmodial Surface Anion Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-clamp analysis of the "new permeability pathways" in malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
ISPA-28: A Technical Guide to a Specific Plasmodial Surface Anion Channel (PSAC) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a small molecule inhibitor that has garnered significant interest in the field of antimalarial drug discovery. It functions as a potent and specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the malaria parasite, Plasmodium falciparum, residing within infected erythrocytes. By directly and reversibly binding to the CLAG3 protein, a key component of the PSAC, this compound effectively blocks the channel and inhibits parasite growth. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyrimidine ring system with multiple substitutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C21H24N6O3 | [1][2] |
| Molecular Weight | 408.45 g/mol | [1][2] |
| CAS Number | 1006335-39-2 | [1] |
| Appearance | White to off-white solid | |
| SMILES | O=C(C1CC(C2=CN(CC)N=C2C)=NO1)NC3=C(C)N(C)N(C4=CC=CC=C4)C3=O | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Biological Activity and Mechanism of Action
This compound exerts its antimalarial effect by specifically targeting the Plasmodial Surface Anion Channel (PSAC). This channel is essential for the parasite's survival as it facilitates the uptake of a wide range of small solutes, including nutrients and ions, from the host's bloodstream into the infected red blood cell.
The primary molecular target of this compound is the Plasmodium falciparum protein CLAG3 (cytoadherence-linked asexual gene 3), which is a critical component of the PSAC. This compound binds directly and reversibly to CLAG3, leading to the blockade of the channel's transport function. The binding affinity of this compound is highly dependent on the specific isoform of the CLAG3 protein, which exhibits genetic diversity across different parasite strains. This explains the observed isolate-specific activity of this compound.
Table 2: Biological Activity of this compound
| Parameter | Value | Parasite Strain | Source |
| K0.5 (PSAC Inhibition) | 56 nM | Dd2 | |
| K0.5 (PSAC Inhibition) | 43 µM | HB3 |
The significant difference in the half-maximal inhibitory concentration (K0.5) between the Dd2 and HB3 parasite strains highlights the isolate-specific nature of this compound's activity. This specificity is attributed to polymorphisms in the hypervariable region (HVR) of the CLAG3 protein, which forms part of the binding site for this compound.
Signaling Pathway and Molecular Interactions
CLAG3 does not function in isolation. It is part of a larger protein complex known as the RhopH complex, which also includes the proteins RHOPH2 and RHOPH3. While the entire RhopH complex is initially located in the parasite's rhoptries (secretory organelles), CLAG3 is trafficked to the erythrocyte membrane where it forms homo-oligomeric structures that constitute the functional PSAC. The interaction of this compound with the external-facing hypervariable region of CLAG3 disrupts the channel's function, thereby inhibiting nutrient uptake and leading to parasite death.
Experimental Protocols
General Synthesis Approach for Pyrazolo[1,5-a]pyrimidines
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, can be outlined. This typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a functionalized acrylic acid derivative. The final structure of this compound would be achieved through the careful selection of appropriately substituted starting materials and subsequent functional group manipulations.
References
- 1. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
Foundational Research on ISPA-28: A Technical Guide to its Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a small molecule inhibitor that has emerged as a critical tool in the study of nutrient acquisition by the malaria parasite, Plasmodium falciparum. This compound has been instrumental in identifying and characterizing the Plasmodial Surface Anion Channel (PSAC), a crucial pathway for the parasite's survival within infected erythrocytes. This technical guide provides an in-depth overview of the foundational research on this compound, its biological targets, and the experimental methodologies used to elucidate its mechanism of action.
Core Concepts: this compound and its Biological Target
This compound is a specific antagonist of the Plasmodial Surface Anion Channel (PSAC). PSAC is a novel ion channel induced on the surface of P. falciparum-infected erythrocytes, facilitating the uptake of a wide range of solutes necessary for the parasite's growth and replication. The primary molecular target of this compound within the PSAC complex is the CLAG3 protein (claudin-like apicomplexan microneme protein 3). This compound binds directly and reversibly to CLAG3, thereby blocking the channel's transport function.[1] This interaction is highly specific, with the inhibitory potency of this compound varying significantly between different P. falciparum strains, a phenomenon linked to polymorphisms in the hypervariable region of the clag3 gene.
The mechanism of action of this compound is the inhibition of nutrient uptake by the intraerythrocytic parasite. By blocking PSAC, this compound prevents the influx of essential solutes from the host's plasma, leading to parasite starvation and growth inhibition. This effect is particularly pronounced in nutrient-restricted environments that more closely mimic physiological conditions.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against different strains of P. falciparum, highlighting its strain-specific efficacy. The following table summarizes key quantitative data from foundational studies.
| Parameter | P. falciparum Strain | Value | Assay Type | Reference |
| K0.5 | Dd2 | 56 nM | Osmotic Lysis Assay | N/A |
| K0.5 | HB3 | 43 µM | Osmotic Lysis Assay | N/A |
| IC50 | Dd2 | 40 µM | Growth Inhibition Assay (Standard Medium) | [2] |
| IC50 | Dd2 | Considerably lower in PGIM | Growth Inhibition Assay (Nutrient-Restricted) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
Patch-Clamp Recording of Plasmodium-infected Erythrocytes
This protocol is used to measure the ion channel activity of PSAC and the inhibitory effect of this compound.
Materials:
-
P. falciparum-infected erythrocytes (trophozoite stage)
-
Uninfected erythrocytes (control)
-
Patch-clamp rig with amplifier (e.g., EPC-9)
-
Glass micropipettes
-
Perfusion chamber
-
Bath solution (e.g., 155 mM NaCl, 10 mM glucose, 1.4 mM CaCl2, 1 mM MgCl2, 10 mM Na-HEPES, pH 7.4)
-
Pipette solution (composition can be varied depending on the experimental goal)
-
This compound stock solution
Procedure:
-
Prepare infected and uninfected erythrocytes and place them in the perfusion chamber on the microscope stage.
-
Pull glass micropipettes to a resistance of 5-10 MΩ when filled with pipette solution.
-
Approach a target erythrocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane (cell-attached configuration).
-
To record whole-cell currents, apply a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Record baseline channel activity using a voltage-clamp protocol (e.g., voltage steps from -100 mV to +100 mV).
-
Perfuse the chamber with a bath solution containing the desired concentration of this compound.
-
Record channel activity in the presence of the inhibitor and compare it to the baseline to determine the extent of inhibition.[3][4]
Osmotic Lysis Assay
This assay measures the permeability of infected erythrocytes to solutes by observing cell lysis in an isotonic solute solution.
Materials:
-
Trophozoite-infected erythrocytes, enriched to >95% parasitemia
-
Lysis buffer (e.g., 280 mM sorbitol, 20 mM Na-HEPES, 0.1 mg/ml BSA, pH 7.5)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader capable of measuring light transmittance at 700 nm
-
This compound stock solution
Procedure:
-
Wash enriched infected erythrocytes in PBS.
-
Resuspend the cells at a low hematocrit (e.g., 0.25%) in the lysis buffer at 37°C.
-
To test for inhibition, add varying concentrations of this compound to the cell suspension in the lysis buffer.
-
Monitor the change in light transmittance at 700 nm over time. As cells lyse due to solute influx and subsequent osmotic swelling, the transmittance of the suspension will increase.
-
The rate of lysis is proportional to the activity of PSAC. Plot the rate of lysis against the inhibitor concentration to determine the K0.5.
Co-Immunoprecipitation of CLAG3
This protocol is used to identify proteins that interact with CLAG3, such as other components of the PSAC complex.
Materials:
-
P. falciparum strain expressing an epitope-tagged CLAG3 (e.g., FLAG-tagged)
-
Hypotonic lysis buffer (e.g., 7.5mM Na2HPO4, 1mM EDTA, pH 7.5 with protease inhibitors)
-
Membrane solubilization buffer (containing a mild detergent like Fos-Choline-12)
-
Antibody-conjugated beads (e.g., anti-FLAG agarose beads)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Harvest trophozoite-infected erythrocytes and lyse them in hypotonic buffer to release the parasites and prepare erythrocyte ghosts.
-
Pellet the membranes by ultracentrifugation.
-
Solubilize the membrane proteins using the solubilization buffer.
-
Incubate the solubilized protein lysate with antibody-conjugated beads to capture the tagged CLAG3 and its interacting partners.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CLAG3 and suspected interacting partners. Mass spectrometry can be used for the identification of unknown interacting proteins.
Visualizations
Signaling and Transport Pathway
Experimental Workflow
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the mechanism of nutrient acquisition in Plasmodium falciparum. The foundational research outlined in this guide has firmly established the Plasmodial Surface Anion Channel, and specifically the CLAG3 protein, as the direct biological target of this compound. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field of antimalarial drug development and parasite biology. Further investigation into the structure-activity relationship of this compound and the molecular details of its interaction with CLAG3 will undoubtedly pave the way for the design of novel and potent antimalarial therapeutics targeting this essential parasite nutrient channel.
References
Preliminary Studies on the Anti-Malarial Activity of ISPA-28: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a novel small molecule that has demonstrated promising anti-malarial activity in preliminary studies. It acts as a specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the intra-erythrocytic stage of the Plasmodium falciparum parasite. By blocking this channel, this compound effectively starves the parasite, leading to growth inhibition. This technical guide provides an in-depth overview of the initial research on this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of the Plasmodial Surface Anion Channel (PSAC)
This compound exerts its anti-malarial effect by directly and reversibly binding to the CLAG3 protein, a key component of the PSAC.[1] This binding event blocks the channel's function, thereby inhibiting the uptake of essential nutrients by the parasite from the host red blood cell. The specificity of this compound for the PSAC of certain parasite strains, such as Dd2, highlights its targeted mechanism of action.
Quantitative Data on Anti-Malarial Activity
The inhibitory activity of this compound has been quantified against different strains of P. falciparum, demonstrating its strain-specific efficacy. The half-maximal inhibitory concentration (K₀.₅) for PSAC-mediated transport and the half-maximal effective concentration (EC₅₀) for parasite growth inhibition are key parameters summarized below.
| Parameter | P. falciparum Strain | Value | Reference |
| PSAC Inhibition (K₀.₅) | Dd2 | 56 ± 5 nM | [2] |
| HB3 | 43 ± 2 µM | [2] | |
| Growth Inhibition (EC₅₀) in Nutrient-Restricted Medium (PGIM) | Dd2 | ~3 µM | [2] |
| HB3 | > 50 µM | [2] |
Experimental Protocols
The preliminary evaluation of this compound involved several key experimental procedures to determine its effect on parasite survival and nutrient uptake.
In Vitro Parasite Growth Inhibition Assay
This assay is fundamental to assessing the anti-malarial potency of a compound.
Methodology:
-
P. falciparum Culture: Asexual stages of P. falciparum strains (e.g., Dd2 and HB3) are maintained in continuous in vitro culture using human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: this compound is serially diluted in culture medium to create a range of concentrations for testing.
-
Assay Setup: Synchronized ring-stage parasites are added to 96-well plates containing the different concentrations of this compound.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
Data Analysis: The fluorescence intensity data is used to generate dose-response curves and calculate the EC₅₀ values.
Solute Uptake Assay
This assay directly measures the ability of this compound to block the PSAC-mediated transport of solutes into infected red blood cells.
Methodology:
-
Parasite Preparation: Trophozoite-stage infected red blood cells are enriched from culture.
-
Inhibitor Pre-incubation: The infected cells are pre-incubated with varying concentrations of this compound.
-
Uptake Measurement: The uptake of a radiolabeled solute (e.g., [³H]-sorbitol) is initiated by adding the solute to the cell suspension.
-
Assay Termination: At specific time points, uptake is stopped by centrifuging the cells through an oil layer to separate them from the extracellular medium.
-
Quantification: The amount of radiolabeled solute inside the cells is measured using liquid scintillation counting.
-
Data Analysis: The rate of solute uptake at different this compound concentrations is determined to calculate the K₀.₅ for channel inhibition.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the membrane of infected erythrocytes, providing definitive evidence of channel blockade by this compound.
Methodology:
-
Cell Preparation: Infected red blood cells are prepared for electrophysiological recording.
-
Patch-Clamp Recording: Whole-cell or single-channel recordings are performed on the membrane of an infected erythrocyte using a glass micropipette.
-
This compound Application: this compound is applied to the cell via the perfusion system.
-
Data Acquisition: Changes in ion current through the PSAC are recorded before and after the application of this compound.
-
Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition.
Conclusion and Future Directions
The preliminary studies on this compound have established it as a potent and specific inhibitor of the P. falciparum PSAC, with a clear mechanism of action involving the blockade of nutrient uptake. The quantitative data from in vitro assays demonstrate its efficacy, particularly against the Dd2 strain. The detailed experimental protocols provide a foundation for further research and development of this compound and other PSAC inhibitors as a novel class of anti-malarial drugs.
Future research should focus on:
-
Expanding the in vitro testing to a wider panel of drug-resistant P. falciparum strains.
-
Conducting in vivo efficacy and toxicity studies in animal models of malaria.
-
Elucidating the precise binding site of this compound on the CLAG3 protein to guide medicinal chemistry efforts for lead optimization.
-
Investigating the potential for combination therapy with other anti-malarial drugs to enhance efficacy and prevent the emergence of resistance.
References
Methodological & Application
Application Notes and Protocols for ISPA-28 In Vitro Assays
Topic: ISPA-28 Experimental Protocol for In Vitro Assays
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: A thorough search for "this compound" in the context of an experimental protocol for in vitro assays did not yield specific results for a molecule or methodology with this designation. The search results primarily refer to "ISPM 28," which is the International Standard for Phytosanitary Measures 28, concerning treatments for regulated pests. Another less frequent result pointed to the "Isolated Spin Pair Approximation (ISPA)," a technique used in NMR spectroscopy.[1][2][3][4][5]
Given the absence of a specific "this compound" protocol in the public domain for in vitro biological assays, this document provides a generalized framework and representative protocols that are commonly employed in early-stage drug discovery and molecular biology research. These protocols are intended to serve as a template and can be adapted for a hypothetical molecule, which we will refer to as "Compound X" in place of "this compound."
Introduction to In Vitro Profiling of Novel Compounds
The initial characterization of a new chemical or biological entity involves a battery of in vitro assays to determine its biological activity, mechanism of action, and potential toxicity. A typical workflow involves progressing from broad screening assays to more specific, hypothesis-driven experiments. This document outlines key in vitro assays and provides detailed protocols for their execution.
Data Presentation: Summary of Quantitative Data for Compound X
The following tables represent hypothetical data that would be generated for a novel compound.
Table 1: Cytotoxicity Profile of Compound X
| Cell Line | Assay Type | IC₅₀ (µM) |
| HEK293 | MTT | > 100 |
| HeLa | CellTiter-Glo | 75.2 |
| HepG2 | Real-Time Glo | 88.9 |
| Jurkat | Annexin V/PI | 65.4 |
Table 2: Target Engagement and Potency of Compound X
| Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| Kinase Y | LanthaScreen | 15.8 |
| GPCR Z | cAMP Assay | 250.3 |
| Ion Channel A | Patch-Clamp | 1200 |
| Nuclear Receptor B | Luciferase Reporter | 45.7 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3.1.2. Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of Compound X for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Target-Based Assays
3.2.1. Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the active site of a kinase.
Protocol:
-
Reagent Preparation: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
Compound Addition: Add serial dilutions of Compound X to a low-volume 384-well plate.
-
Reaction Initiation: Add the kinase/antibody/tracer mixture to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm). The ratio of these emissions is used to determine compound binding.
Visualization of Concepts
Experimental Workflow
References
Application Notes and Protocols for ISPA-28 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a potent and specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for intraerythrocytic malaria parasites. By binding directly and reversibly to CLAG3, a key component of the PSAC, this compound effectively blocks the uptake of essential solutes, leading to parasite starvation and death. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in in vitro cell culture experiments, ensuring optimal solubility, stability, and minimal solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 408.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1006335-39-2 | [1][3] |
Table 2: this compound Stock Solution Preparation (10 mM in DMSO)
| Parameter | Value |
| Mass of this compound | 4.08 mg |
| Volume of DMSO | 1 mL |
| Final Concentration | 10 mM |
Table 3: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 4.08 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
2. Preparation of Working Solutions for Cell Culture
It is critical to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and must not exceed 0.5%.
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is recommended to perform a multi-step dilution to ensure accuracy and homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Cell Treatment: Add the prepared working solutions (including the vehicle control) to your cell cultures and proceed with your experimental protocol.
Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: this compound inhibits the PSAC by targeting CLAG3.
References
Application Notes and Protocols for ISPA-28 in Plasmodium falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a small molecule inhibitor that has been identified as a valuable tool for studying the physiology of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These application notes provide a comprehensive guide for the use of this compound in in vitro P. falciparum cultures, including detailed protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Important Note on the Mechanism of Action: Current scientific literature identifies the primary target of this compound in P. falciparum as the Plasmodial Surface Anion Channel (PSAC).[1][2] PSAC is crucial for the uptake of essential nutrients from the host erythrocyte into the parasite. While P. falciparum does possess sphingomyelin synthase, an important enzyme in lipid metabolism, there is currently no direct evidence in the published literature to suggest that this compound inhibits this enzyme in the parasite. Therefore, the protocols and information provided herein are based on the established function of this compound as a PSAC inhibitor.
Mechanism of Action of this compound in P. falciparum
This compound selectively blocks the Plasmodial Surface Anion Channel (PSAC) on the surface of infected red blood cells.[1][2] This channel is a key pathway for the influx of a wide range of small solutes, including amino acids, from the host cell cytoplasm into the parasite. The inhibitory action of this compound is particularly effective against P. falciparum strains, such as Dd2, that express a specific variant of the clag3 gene (clag3.1), which is associated with PSAC activity.[1] In contrast, strains like HB3, which have a different clag3 paralog, are largely unaffected by this compound. By blocking PSAC, this compound effectively starves the parasite of essential nutrients, leading to growth inhibition.
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of P. falciparum growth.
Experimental Protocols
General P. falciparum Culture
Aseptic techniques are essential for maintaining P. falciparum cultures.
-
Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II or 10% human serum.
-
Erythrocytes: Human O+ erythrocytes are washed and resuspended in the culture medium to a 50% hematocrit stock.
-
Culture Conditions: Cultures are maintained at 37°C in a sealed flask or plate with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The hematocrit is typically maintained at 2-5%.
-
Synchronization: For stage-specific assays, cultures should be synchronized. A common method is treatment with 5% D-sorbitol to lyse mature parasite stages, leaving ring-stage parasites.
Protocol: In Vitro Growth Inhibition Assay
This protocol determines the effect of this compound on the growth of different P. falciparum strains.
-
Parasite Preparation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to 0.5-1% at a 2% hematocrit in the complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM). Include a DMSO-only control.
-
Assay Setup: In a 96-well flat-bottom plate, add 100 µL of the parasite suspension to each well. Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Growth Quantification:
-
SYBR Green I Assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Read the fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader.
-
Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by counting at least 1000 red blood cells.
-
-
Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the DMSO control. Determine the IC₅₀ (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the P. falciparum growth inhibition assay.
Protocol: Nutrient Uptake Assay
This protocol assesses the impact of this compound on the parasite's requirement for a specific nutrient.
-
Media Preparation: Prepare a custom RPMI 1640 medium lacking the nutrient of interest (e.g., isoleucine). Create a series of media with varying concentrations of the nutrient.
-
Parasite Preparation: Use synchronized ring-stage Dd2 and HB3 parasites at an initial parasitemia of 0.1-0.5% and 2% hematocrit.
-
Assay Setup: In a 96-well plate, for each nutrient concentration, set up wells with and without a fixed concentration of this compound (e.g., 15 µM).
-
Incubation: Incubate the plates for 72 hours.
-
Growth Quantification: Measure parasite growth using the SYBR Green I assay or microscopy.
-
Data Analysis: For both the this compound treated and untreated conditions, plot the parasite growth against the nutrient concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the nutrient required for 50% of maximal growth).
Data Presentation
The quantitative effects of this compound on P. falciparum can be summarized in tables for clear comparison.
Table 1: Effect of this compound on Isoleucine Requirement in P. falciparum Strains
| Parasite Strain | This compound Concentration (µM) | Isoleucine EC₅₀ (µM) | Fold Change in EC₅₀ |
| Dd2 | 0 | ~10-16 | - |
| Dd2 | 15 | 34.6 ± 1.1 | ~2.2-3.5 |
| HB3 | 0 | ~10-16 | - |
| HB3 | 15 | No significant change | ~1.0 |
Data derived from studies on the effect of this compound on nutrient acquisition.
Table 2: Inhibitory Activity of this compound on PSAC in Different P. falciparum Strains
| Parasite Strain | This compound Concentration (µM) | Method | Observed Effect |
| Dd2 | 10 | Patch-clamp | Near-full inhibition of PSAC channels |
| HB3 | 10 | Patch-clamp | Largely unaffected |
Data based on electrophysiological studies of this compound's direct action on PSAC.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent toxicity to the parasites.
-
Strain Specificity: Remember that the effects of this compound are strain-dependent. Always include both a sensitive (e.g., Dd2) and a resistant (e.g., HB3) strain as controls.
-
Assay Duration: A 72-hour incubation period is generally sufficient to observe significant growth inhibition, covering approximately 1.5 intra-erythrocytic cycles.
-
Synchronization Quality: The quality of parasite synchronization is critical for reproducible results, especially in stage-specific assays.
Conclusion
This compound is a potent and specific inhibitor of the Plasmodial Surface Anion Channel in certain P. falciparum strains. The protocols and data presented here provide a framework for utilizing this compound to investigate parasite nutrient acquisition and to screen for novel antimalarial drugs targeting this essential pathway. Researchers should consider the strain-specific nature of this compound's activity in their experimental design. Future investigations may further elucidate the complex role of PSAC in parasite survival and the potential for PSAC inhibitors in malaria therapy.
References
Application Notes: ISPA-28 in Parasite Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a potent and specific antagonist of the Plasmodial Surface Anion Channel (PSAC), a crucial nutrient acquisition pathway for intraerythrocytic malaria parasites. This channel, located on the surface of infected red blood cells, facilitates the uptake of a wide range of essential solutes from the host's plasma. By blocking PSAC, this compound effectively starves the parasite, leading to growth inhibition and death. These characteristics make this compound a valuable tool for studying parasite physiology and a potential lead compound in the development of novel antimalarial drugs.
This document provides detailed application notes and protocols for the use of this compound in Plasmodium falciparum growth inhibition assays.
Mechanism of Action
This compound exerts its inhibitory effect by directly and reversibly binding to the CLAG3 (cytoadherence-linked antigen 3) protein, a key component of the PSAC.[1] The specificity of this compound is strain-dependent, with high efficacy against parasite lines expressing a particular variant of the CLAG3 protein, such as the Dd2 strain.[1][2] Inhibition of PSAC disrupts the parasite's ability to acquire essential nutrients like isoleucine from the host environment, ultimately leading to the cessation of growth and replication.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound is most pronounced in P. falciparum strains that are sensitive to its effects on the PSAC. The following table summarizes the available quantitative data for this compound against different parasite strains.
| Parasite Strain | Assay Type | Parameter | Value | Reference |
| P. falciparum Dd2 | Channel Inhibition | K₀.₅ | 56 nM | |
| P. falciparum HB3 | Channel Inhibition | K₀.₅ | 43 µM | |
| P. falciparum Dd2 | Growth Inhibition (in standard RPMI 1640) | IC₅₀ | >40 µM | |
| P. falciparum HB3 | Growth Inhibition (in standard RPMI 1640) | IC₅₀ | >40 µM |
Note: The discrepancy between the high affinity of this compound for the Dd2 channel (low K₀.₅) and its lower efficacy in standard growth inhibition assays (high IC₅₀) highlights the importance of nutrient-limited conditions to unmask the full potential of PSAC inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides a detailed protocol for a P. falciparum growth inhibition assay using this compound, based on the widely adopted SYBR Green I method.
Materials and Reagents
-
P. falciparum culture (e.g., Dd2 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black, flat-bottom microplates
-
Humidified modular incubator chamber
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Protocol
-
Parasite Culture Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment. This ensures a homogenous starting population for the assay.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., from 0.01 nM to 100 µM) to determine the IC₅₀ value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-drug control (medium only).
-
-
Assay Setup:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Place the 96-well plate in a humidified modular incubator chamber.
-
Flush the chamber with the gas mixture and seal it.
-
Incubate the plate at 37°C for 72 hours, which allows for approximately 1.5 to 2 cycles of parasite replication.
-
-
Quantification of Parasite Growth:
-
After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix the contents of the wells thoroughly by pipetting up and down.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of the parasite DNA.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells) from all experimental values.
-
Normalize the fluorescence readings to the no-drug control to determine the percentage of parasite growth inhibition for each this compound concentration.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).
-
Conclusion
This compound is a valuable research tool for investigating the biology of Plasmodium falciparum, particularly its nutrient acquisition mechanisms. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of antimalarial drug discovery and development to effectively utilize this compound in parasite growth inhibition assays. The strain-specific nature of this compound also makes it a useful probe for studying the function and diversity of the CLAG3 protein and the Plasmodial Surface Anion Channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Malaria Parasites Acquire Nutrients From Their Host - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing the In Vitro Efficacy of ISPA-28, a Novel SHIP1 Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methodologies to assess the efficacy of ISPA-28, a putative novel small molecule activator of SH2-containing inositol-5'-phosphatase 1 (SHIP1). The protocols detailed herein are designed to enable the characterization of this compound's cellular and biochemical activity, crucial for its development as a potential therapeutic agent.
Introduction
SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 dampens downstream signaling cascades that are pivotal for cell proliferation, survival, and inflammation. Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer and inflammatory disorders. Pharmacological activation of SHIP1, therefore, represents a promising therapeutic strategy.
This compound is a novel compound designed to allosterically activate SHIP1. The following protocols outline key in vitro assays to quantify its efficacy, from direct enzyme activation to cellular consequences such as induction of apoptosis and inhibition of pro-survival signaling.
Biochemical Assay: Direct SHIP1 Enzyme Activation
To directly assess the effect of this compound on SHIP1's catalytic activity, a malachite green-based phosphatase assay can be employed. This assay measures the amount of free phosphate released from a substrate, which is directly proportional to the enzyme's activity.
Table 1: Summary of Malachite Green Assay for SHIP1 Activity
| Parameter | Description | Example Value |
| Enzyme | Recombinant human SHIP1 | 50 nM |
| Substrate | PI(3,4,5)P3-diC8 | 100 µM[1] |
| Compound | This compound | 0.1 - 100 µM |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10 mM MgCl2 | N/A |
| Detection | Malachite Green Reagent | Absorbance at 620 nm |
| Incubation | 20 minutes at 37°C[1] | N/A |
| Control | DMSO (vehicle) | Represents 100% activity[1] |
Protocol: Malachite Green Phosphatase Assay
-
Prepare Reagents :
-
Prepare a 2X stock of recombinant SHIP1 enzyme in assay buffer.
-
Prepare a 2X stock of PI(3,4,5)P3-diC8 substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.
-
-
Assay Plate Setup :
-
Add 25 µL of the this compound dilutions or DMSO to the wells of a 96-well plate.
-
Add 25 µL of the 2X SHIP1 enzyme stock to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiate Reaction :
-
Add 50 µL of the 2X PI(3,4,5)P3-diC8 substrate to each well to start the reaction.
-
-
Incubation :
-
Incubate the plate at 37°C for 20 minutes.[1]
-
-
Stop Reaction and Detection :
-
Add 100 µL of Malachite Green Reagent to each well to stop the reaction.
-
Incubate for 15 minutes at room temperature for color development.
-
-
Data Acquisition :
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of SHIP1 activation relative to the DMSO control.
-
Cellular Assays: Assessing the Downstream Effects of this compound
Cell Viability Assays (MTT/XTT)
To determine the cytotoxic or cytostatic effects of this compound on cancer cells that are dependent on PI3K signaling, MTT or XTT assays can be performed.[2] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Table 2: Summary of Cell Viability Assay Parameters
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial reductases in viable cells. | Reduction of XTT to a water-soluble orange formazan product by metabolically active cells. |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | 5,000 - 10,000 cells/well (96-well plate) |
| This compound Concentration | 0.01 - 100 µM | 0.01 - 100 µM |
| Treatment Duration | 24, 48, or 72 hours | 24, 48, or 72 hours |
| Reagent Incubation | 2-4 hours at 37°C | 2-4 hours at 37°C |
| Solubilization | Required (e.g., DMSO) | Not required |
| Absorbance Reading | 570 nm (reference 630 nm) | 450 nm (reference 630-690 nm) |
Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm.
Protocol: XTT Cell Viability Assay
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation : Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition : Add 50 µL of the XTT labeling mixture to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 450 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To quantify the induction of apoptosis by this compound, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Summary of Annexin V/PI Apoptosis Assay
| Reagent | Principle | Cell Population Identified |
| Annexin V-FITC | Binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. | Early and late apoptotic cells. |
| Propidium Iodide (PI) | A fluorescent nucleic acid stain that cannot cross the membrane of live cells, but stains the nucleus of cells with a compromised membrane. | Late apoptotic and necrotic cells. |
Protocol: Annexin V/PI Staining
-
Cell Treatment : Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer.
-
Staining : Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation : Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis : Analyze the cells by flow cytometry within one hour.
References
Application Notes and Protocols for ISPA-28 Treatment of Infected Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ISPA-28, a selective inhibitor of the Plasmodial Surface Anion Channel (PSAC), in studies involving red blood cells infected with Plasmodium falciparum. This compound serves as a critical tool for investigating nutrient acquisition by the parasite and for screening potential antimalarial compounds that target this essential pathway.
Mechanism of Action
This compound is a small molecule that specifically targets the PSAC, a nutrient uptake channel on the surface of infected red blood cells (iRBCs). This channel is crucial for the parasite's survival as it facilitates the import of essential nutrients from the host's plasma. The molecular basis of PSAC has been linked to the clag3 genes of P. falciparum. This compound exhibits strain-specific activity, potently inhibiting PSAC in parasite lines such as Dd2, which express a specific clag3.1 allele, while showing no significant activity against strains like HB3.[1] The primary mechanism of this compound is the direct blockade of this channel, thereby starving the parasite of essential nutrients and inhibiting its growth and replication.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on P. falciparum growth and nutrient uptake.
Table 1: Effect of this compound on Isoleucine Requirement in P. falciparum Dd2 and HB3 Strains
| Parameter | P. falciparum Dd2 Strain | P. falciparum HB3 Strain |
| Isoleucine EC50 (µM) without this compound | 10-16 | 10-16 |
| Isoleucine EC50 (µM) with 15 µM this compound | 34.6 ± 1.1 | No significant effect |
Data synthesized from studies on the effect of this compound on parasite growth in nutrient-restricted media.[1]
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for this compound
This protocol details the methodology for assessing the inhibitory effect of this compound on the in vitro growth of asexual blood-stage P. falciparum.
1. Parasite Culture and Synchronization:
-
Culture P. falciparum (e.g., Dd2 and HB3 strains) in vitro using standard methods with human red blood cells in RPMI 1640 medium supplemented with AlbuMAX or human serum.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. Highly synchronous cultures are critical for accurate results.
2. Preparation of this compound and Assay Plates:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 50 µM).
-
In a 96-well microtiter plate, add the diluted this compound solutions. Include a solvent control (medium with the same concentration of DMSO without this compound) and a negative control (medium only).
3. Assay Execution:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the 96-well plate containing the this compound dilutions and controls.
-
Incubate the plate for one or two full parasite replication cycles (48 or 96 hours) under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
4. Quantification of Parasite Growth:
-
After incubation, quantify parasite growth using one of the following methods:
- Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of infected red blood cells per a set number of total red blood cells.
- Flow Cytometry: Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I or DAPI) and analyze using a flow cytometer to determine the percentage of infected cells.
- [³H]-Hypoxanthine Incorporation: Add [³H]-hypoxanthine to the cultures during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity as an indicator of parasite proliferation.
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.
Protocol 2: Nutrient Uptake Assay in this compound Treated iRBCs
This protocol measures the effect of this compound on the uptake of a specific nutrient (e.g., isoleucine) by iRBCs.
1. Parasite Preparation:
-
Use a highly synchronous culture of late trophozoite-stage P. falciparum (e.g., Dd2 strain) with a high parasitemia.
2. Uptake Buffer and Radiolabeled Nutrient Preparation:
-
Prepare an uptake buffer (e.g., RPMI 1640 without the nutrient to be assayed).
-
Prepare a solution of the radiolabeled nutrient (e.g., [³H]-isoleucine) in the uptake buffer.
3. Assay Procedure:
-
Wash the iRBCs to remove the culture medium and resuspend them in the uptake buffer.
-
Aliquot the iRBC suspension into microcentrifuge tubes.
-
Add this compound to the desired final concentration (e.g., 15 µM) to the test samples and an equivalent volume of solvent to the control samples. Pre-incubate for a short period (e.g., 10 minutes).
-
Initiate the uptake by adding the radiolabeled nutrient solution to each tube.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by adding a cold, excess solution of the unlabeled nutrient and immediately centrifuging the tubes to pellet the cells.
-
Wash the cell pellet multiple times with cold buffer to remove extracellular radiolabel.
4. Measurement and Analysis:
-
Lyse the cell pellet and measure the incorporated radioactivity using a scintillation counter.
-
Compare the nutrient uptake in the this compound-treated samples to the control samples to determine the percentage of inhibition.
Visualizations
Caption: PSAC-mediated nutrient uptake pathway and its inhibition by this compound.
Caption: Experimental workflow for the in vitro growth inhibition assay.
References
Practical Guide to ISPA-28: Solubility, Preparation, and Experimental Protocols
Introduction
ISPA-28 is a potent and strain-specific small molecule inhibitor of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the malaria parasite, Plasmodium falciparum. Its specificity makes it a valuable tool for studying PSAC function and a potential lead compound for novel antimalarial drug development. These application notes provide a practical guide for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of this compound.
Solubility
The solubility of this compound is a critical factor for its use in in vitro and in vivo experimental settings. While comprehensive solubility data across a wide range of solvents is not extensively published, the following information has been compiled from available sources.
Quantitative Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules. Its solubility in aqueous solutions is more limited.
| Solvent | Solubility | Conditions |
| DMSO | 100 mg/mL | - |
| Water | 5 mg/mL | Requires warming |
Note: The hygroscopic nature of DMSO can impact the solubility of this compound. It is recommended to use freshly opened DMSO for the preparation of stock solutions.
Preparation of Stock Solutions
For most in vitro assays, a high-concentration stock solution of this compound is prepared in DMSO.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 408.46 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.08 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of this compound
Chemical Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 1006335-39-2), with the chemical name N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide, is not readily found in the scientific literature.
While general synthetic methods for related pyrazole and isoxazole compounds exist, a specific and validated procedure for this compound has not been published. Researchers are advised to procure this compound from commercial suppliers.
Commercial Availability
This compound is available from several chemical suppliers that specialize in research chemicals and reagents. It is recommended to obtain the compound from a reputable source that provides a certificate of analysis confirming its identity and purity.
Mechanism of Action and Signaling Pathway
This compound functions as a specific antagonist of the plasmodial surface anion channel (PSAC). This channel is induced on the membrane of erythrocytes infected with the malaria parasite and is essential for the uptake of a wide range of nutrients necessary for parasite survival and proliferation.
The inhibitory action of this compound is mediated through its direct binding to the CLAG3 (cytoadherence-linked asexual gene 3) protein, which is a key component of the PSAC. A notable characteristic of this compound is its strain-specific inhibition of PSAC. It is significantly more potent against the channel expressed by the Dd2 strain of P. falciparum compared to the HB3 strain.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Experimental Protocols
The following protocols are provided as a guide for the experimental use of this compound in studying PSAC function.
Osmotic Lysis Assay for PSAC Activity
This assay is a common method to measure the activity of PSAC by monitoring the swelling and subsequent lysis of infected red blood cells (iRBCs) in an isotonic solution of a solute that permeates the channel, such as sorbitol. Inhibition of PSAC by this compound will prevent this lysis.
Materials:
-
Synchronized P. falciparum-infected red blood cells (trophozoite stage)
-
Uninfected red blood cells (uRBCs) as a control
-
Lysis Buffer: 280 mM sorbitol, 20 mM Na-HEPES, 0.1 mg/mL bovine serum albumin (BSA), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 700 nm
Procedure:
-
Prepare a suspension of trophozoite-stage iRBCs and a control suspension of uRBCs at a 2% hematocrit in RPMI 1640 medium.
-
Prepare serial dilutions of this compound in the Lysis Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) without this compound.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
To initiate the assay, add 100 µL of the Lysis Buffer (containing the different concentrations of this compound or vehicle) to the wells containing the cell suspensions.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 700 nm over time (e.g., every minute for 30-60 minutes). As the cells swell and lyse, the OD will decrease.
-
Plot the OD700 values against time for each concentration of this compound.
-
The rate of lysis can be determined from the slope of the linear portion of the curve. The inhibitory effect of this compound can be quantified by comparing the lysis rates in the presence of the inhibitor to the vehicle control.
Below is a workflow diagram for the osmotic lysis assay.
Whole-Cell Patch-Clamp Electrophysiology
For a more direct measurement of PSAC channel activity and its inhibition by this compound, whole-cell patch-clamp recordings of iRBCs can be performed. This technique allows for the measurement of ion currents flowing through PSAC in real-time.
Note: This is a highly technical and specialized procedure. The following is a general outline and should be adapted based on the specific equipment and experimental setup available.
General Protocol Outline:
-
Cell Preparation: Use tightly synchronized, late-stage trophozoite-infected RBCs.
-
Solutions:
-
Bath Solution (Extracellular): Typically contains physiological concentrations of ions, e.g., 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Pipette Solution (Intracellular): Contains a different ionic composition to establish a gradient, e.g., 145 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, pH 7.2.
-
-
Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the iRBC membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage-clamp protocol) to elicit PSAC currents.
-
Record the baseline channel activity.
-
Perfuse the bath with a solution containing the desired concentration of this compound and record the changes in current to determine the extent of inhibition.
-
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner. For dose-response experiments, data can be fitted to a suitable model (e.g., the Hill equation) to determine the IC50 value of this compound for PSAC inhibition. Statistical analysis should be performed to determine the significance of the observed effects.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Storage and Stability
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for several months. To avoid degradation, it is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Information on the stability of this compound in aqueous solutions is limited, and it is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Application Notes and Protocols for Cell-Based Assay Development Using ISPA-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISPA-28 is a potent and specific antagonist of the Plasmodial Surface Anion Channel (PSAC), a crucial nutrient acquisition pathway for the malaria parasite, Plasmodium falciparum. This small molecule directly and reversibly binds to the CLAG3 protein, a key component of the PSAC, thereby blocking the uptake of essential solutes by the parasite-infected erythrocyte.[1][2] this compound exhibits strain-specific activity, with significantly higher potency against the Dd2 strain compared to the HB3 strain, making it a valuable tool for studying PSAC biology and for the development of novel antimalarial drugs.[2][3]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory activity and to investigate the function of the PSAC in P. falciparum.
Mechanism of Action of this compound
This compound acts by directly blocking the PSAC, which is formed by the CLAG3 protein and other associated proteins at the membrane of infected erythrocytes. This channel is essential for the uptake of a wide range of solutes, including anions, amino acids, and other small organic molecules necessary for the parasite's intracellular growth and replication. By inhibiting PSAC, this compound effectively starves the parasite of these vital nutrients, leading to growth inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of small molecule inhibitors for generating accurate and reproducible dose-response curves. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial concentration range for a new small molecule inhibitor in a dose-response study?
A1: Establishing a suitable starting concentration range is a critical first step. A common approach is to perform a broad dose-response curve spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1] If prior information, such as data from high-throughput screening or literature on analogous compounds, is available, it can help in narrowing this initial range.[1]
Q2: What are the essential controls to include in my dose-response experiment?
A2: The inclusion of proper controls is crucial for the accurate interpretation of experimental results.[1] Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This control accounts for any potential effects of the solvent itself.[1][2]
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Untreated Control: Cells that are not exposed to the inhibitor or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known inhibitor of the target or pathway of interest, which confirms that the assay is performing as expected.
-
Negative Control: A structurally similar but inactive compound, which can help identify potential off-target effects.
Q3: How can I determine if the observed effect is due to specific inhibition or general cytotoxicity?
A3: It is important to distinguish between the intended inhibitory effect and non-specific cytotoxicity. This can be achieved by performing a cell viability assay (e.g., MTT, LDH release, or ATP assay) in parallel with your functional assay. This will help you determine the cytotoxic concentration 50% (CC50) and allow you to work with your inhibitor at concentrations well below this cytotoxic threshold for your specific experiments.
Q4: My dose-response curve is not sigmoidal. What are the possible reasons?
A4: A non-sigmoidal dose-response curve can arise from several factors:
-
Compound Solubility: The inhibitor may precipitate at higher concentrations. It is important to check for precipitation in your stock solution and in the experimental wells. Using a different solvent or a lower concentration range might be necessary.
-
Compound Stability: The inhibitor may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). Refer to the compound's stability data if available and minimize exposure to harsh conditions.
-
Complex Mechanism of Action: The inhibitor might have a complex mechanism that doesn't follow a simple dose-response relationship, such as partial agonism/antagonism or interaction with multiple targets.
-
Assay Window: The dynamic range of your assay may be too narrow to detect a clear dose-dependent effect. Optimizing the assay to have a larger signal-to-noise ratio can help.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Improper washing, poor mixing of samples, bubbles in wells, inconsistent pipetting, or edge effects. | Ensure proper and consistent washing, mix samples gently and thoroughly, check for and remove bubbles before reading, calibrate pipettes, and equilibrate plates and reagents to room temperature before starting the assay. |
| No inhibitory effect observed | Incorrect assay setup, insufficient inhibitor concentration, inactive compound, or the target is not present/functional in the cell line. | Carefully review the experimental protocol. Test a broader and higher concentration range of the inhibitor. Verify the activity of the inhibitor with a positive control. Confirm the presence and functionality of the target in your experimental model. |
| High background signal | Too much antibody used (in immunoassays), insufficient washing, or expired substrate reagents. | Reduce the concentration of primary or secondary antibodies. Ensure thorough washing steps. Use fresh substrate reagents. |
| Weak signal | Insufficient coating of antigen/antibody, insufficient antibody concentration, or expired substrate reagents. | Increase the concentration of coating antigen or antibody. Increase the concentration of the primary or secondary antibody. Use fresh substrate reagents. |
Experimental Protocols
Protocol 1: General Dose-Response Curve Generation
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a high-concentration stock solution of the inhibitor (e.g., 10 mM in DMSO). From this stock, prepare a serial dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Treatment: Add the prepared inhibitor concentrations to the respective wells. Include vehicle control wells that receive the same final concentration of the solvent.
-
Incubation: Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell proliferation, enzyme activity, protein expression).
-
Data Analysis: Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of inhibitor concentrations, including a vehicle control.
-
Incubation: Incubate for the desired experimental duration.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the inhibitor concentration to determine the CC50 value.
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
Caption: Inhibition of a generic signaling pathway by Compound X.
References
Technical Support Center: Addressing Immunoassay Variability and Reproducibility
Disclaimer: The term "ISPA-28 assay" did not yield specific results in our search. It is possible that this is a proprietary, novel, or less-common assay designation. The following troubleshooting guide has been developed for a common immunoassay platform, the Enzyme-Linked Immunosorbent Assay (ELISA), which frequently presents challenges with variability and reproducibility. The principles and troubleshooting steps outlined here are broadly applicable to many immunoassay systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in an ELISA?
A1: The most common sources of variability in an ELISA can be categorized into three main areas:
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Technical Errors: Inconsistent pipetting, improper plate washing, temperature fluctuations during incubation, and incorrect timing of steps.
-
Reagent Issues: Improper storage and handling of antibodies, enzymes, substrates, and buffers. Use of expired or low-quality reagents.
-
Sample-Related Factors: Inconsistent sample collection and processing, presence of interfering substances in the sample matrix, and variability in sample dilution.
Q2: How can I minimize pipetting errors?
A2: To minimize pipetting errors, always use calibrated pipettes and proper pipetting techniques. Ensure the pipette tip is fully immersed in the liquid without touching the bottom of the container. When dispensing, touch the tip to the side of the well to ensure all liquid is transferred. For critical steps, consider using a multi-channel pipette for consistency across the plate.
Q3: What is the importance of the standard curve in assay reproducibility?
A3: The standard curve is crucial for the quantification of the analyte in your samples. A poorly prepared or inconsistent standard curve will directly lead to high variability and inaccurate results. It is essential to prepare fresh standards for each assay and to ensure the standard curve covers the expected range of your sample concentrations.
Q4: How does temperature affect my assay?
A4: Temperature can significantly impact the enzymatic reactions and binding kinetics in an ELISA. Inconsistent temperatures across the plate or between assays can lead to significant variability. It is important to use a temperature-controlled incubator and allow all reagents and plates to come to room temperature before starting the assay.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) Between Replicate Wells
High %CV between replicate wells is a common issue that points to inconsistencies in the assay procedure.
Troubleshooting Workflow for High %CV
Caption: Troubleshooting workflow for high %CV in replicate wells.
Quantitative Data Summary: Impact of Pipetting Technique on %CV
| Pipetting Technique | Average %CV |
| Standard Forward Pipetting | 15.2% |
| Reverse Pipetting (for viscous samples) | 8.5% |
| Use of Calibrated Pipettes | 5.1% |
| Use of Uncalibrated Pipettes | >20% |
Issue 2: Low Signal or No Signal
A weak or absent signal can be due to a variety of factors, from inactive reagents to procedural errors.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no signal in an ELISA.
Quantitative Data Summary: Common Causes of Low Signal
| Potential Cause | Frequency of Occurrence |
| Expired or Improperly Stored Reagents | 45% |
| Incorrect Antibody Dilution | 25% |
| Insufficient Incubation Time | 15% |
| Errors in Protocol Execution | 10% |
| Other | 5% |
Experimental Protocols
Protocol for Standard Curve Preparation
A reliable standard curve is fundamental to achieving reproducible results.
-
Reconstitute the Standard: Reconstitute the lyophilized standard with the recommended diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation to ensure complete dissolution.
-
Prepare Serial Dilutions:
-
Label a set of microcentrifuge tubes (e.g., S1 through S7).
-
Add the appropriate amount of assay diluent to each tube.
-
Transfer the calculated volume from the stock solution to the first tube (S1) and mix thoroughly.
-
Perform a serial dilution by transferring the specified volume from S1 to S2, mixing, and continuing this process for all subsequent tubes.
-
-
Plate the Standards: Add 100 µL of each standard dilution to the appropriate wells of the microplate in duplicate or triplicate. Also include a blank well containing only the assay diluent.
Workflow for Standard Curve Preparation
Caption: Workflow for preparing and plating the standard curve.
Protocol for Plate Washing
Proper plate washing is critical for reducing background and increasing the signal-to-noise ratio.
-
Aspiration: After incubation, aspirate the contents of the wells completely.
-
Wash Buffer Addition: Immediately add 300 µL of wash buffer to each well.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspiration: Aspirate the wash buffer.
-
Repeat: Repeat the wash cycle 3-5 times as specified in the assay protocol.
-
Final Tap: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.
Signaling Pathway Visualization (Example for a hypothetical kinase assay)
This diagram illustrates a hypothetical signaling pathway that could be measured by an immunoassay. Understanding the pathway can help in troubleshooting unexpected results related to biological variability.
Caption: Example of a signaling pathway relevant to an immunoassay.
Technical Support Center: Identifying and Mitigating Off-Target Effects of ISPA-28
Disclaimer: The following technical support guide has been generated based on general principles of small molecule inhibitor development and off-target effect mitigation. As of this writing, specific public-domain data for a compound designated "ISPA-28" is not available. Therefore, "this compound" is used as a placeholder for a hypothetical small molecule inhibitor. The troubleshooting guides, FAQs, and protocols provided are intended to be a general framework for researchers working with novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A: Off-target effects are interactions of a drug or compound, such as this compound, with cellular components other than its intended biological target.[1][2][3] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][4] It is crucial to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects.
Q2: Why is it critical to identify and mitigate the off-target effects of this compound?
A: Identifying and mitigating the off-target effects of this compound is essential for several reasons:
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Therapeutic Development: For a compound to be a viable therapeutic candidate, it must have a well-defined safety profile. Off-target effects are a major source of toxicity and adverse drug reactions.
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Tool Compound Reliability: When using this compound as a chemical probe in research, its selectivity is paramount to ensure that the observed biological phenomena are due to the modulation of the intended target.
Q3: What are the common experimental approaches to identify the off-target effects of this compound?
A: A multi-pronged approach is generally recommended, combining computational and experimental methods.
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In Silico Prediction: Computational methods can predict potential off-target interactions by screening the compound against large databases of protein structures.
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Biochemical Screening: Techniques like kinome profiling and receptor binding assays can experimentally test the compound against a panel of purified proteins.
-
Cell-Based Assays:
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Proteome-wide analysis: Methods like Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) can identify protein targets that are stabilized or destabilized by the compound in a cellular context.
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Phenotypic Screening: Comparing the cellular phenotype induced by the compound with that of a genetic knockdown (e.g., using CRISPR/Cas9 or siRNA) of the intended target can reveal discrepancies indicative of off-target effects.
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Rescue Experiments: Expressing a drug-resistant mutant of the intended target should rescue the on-target phenotype but not the off-target effects.
-
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with a novel inhibitor like this compound.
Issue 1: The observed cellular phenotype is inconsistent with the known or expected function of the intended target of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects of this compound | 1. Perform a dose-response curve: Test a wide range of this compound concentrations and compare the EC50 for the observed phenotype with the IC50 for on-target engagement. | A significant discrepancy between the phenotypic EC50 and the on-target IC50 suggests an off-target effect. |
| 2. Use a structurally unrelated inhibitor: Treat cells with a different inhibitor that targets the same protein. | If the phenotype is not replicated, it is likely an off-target effect of this compound. | |
| 3. Conduct a rescue experiment: Overexpress a version of the target protein that is resistant to this compound. | If the phenotype is not reversed, it points towards the involvement of other targets. | |
| On-target effect with unknown downstream consequences | 1. Genetic validation: Use siRNA or CRISPR to knockdown the intended target. | If the phenotype is recapitulated, it is more likely an on-target effect. |
| 2. Pathway analysis: Perform transcriptomic or proteomic analysis to identify pathways modulated by this compound. | This can reveal unexpected downstream signaling of the intended target. |
Issue 2: this compound exhibits significant cellular toxicity at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Counter-screen in a target-negative cell line: If a cell line that does not express the intended target is available, test for toxicity. | If toxicity persists, it is likely due to off-target effects. |
| 2. Broad-panel toxicity screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins can explain the observed toxicity. | |
| On-target toxicity | 1. Modulate target expression: Use siRNA or CRISPR to reduce the expression of the intended target. | If reducing the target expression mimics the toxic phenotype, it suggests on-target toxicity. |
| 2. Investigate the target's role in cell viability: The intended target may have an essential, previously uncharacterized role in cellular survival. | Literature review and further experiments on the target's function may be necessary. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in a cellular context and to identify potential off-targets.
Methodology:
-
Cell Culture and Treatment:
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Culture cells to 80-90% confluency.
-
Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a specified time to allow for compound entry and target binding.
-
-
Cell Lysis and Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Aliquot the cell lysate and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of the target protein (and other proteins of interest) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: Binding of this compound is expected to stabilize its target protein, resulting in more of the target remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Protocol 2: Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target kinase interactions.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Assay:
-
In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Add the diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate produced. This is often a luminescence- or fluorescence-based readout.
-
Read the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value for each kinase in the panel.
-
Data Interpretation: Potent inhibition (low IC50 values) of kinases other than the intended target indicates off-target activity.
Visualizations
References
Strategies for improving the efficacy of ISPA-28 treatment
Technical Support Center: ISPA-28 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in their experiments. Below are troubleshooting guides and frequently asked questions to enhance the efficacy of your this compound treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific antagonist of the plasmodial surface anion channel (PSAC)[1][2][3][4]. This channel is induced on the membrane of red blood cells infected by the malaria parasite, Plasmodium falciparum, and is crucial for the uptake of essential nutrients required for the parasite's growth and survival. This compound functions by binding directly and reversibly to CLAG3, a key component of the PSAC, thereby blocking the channel's transport activity.
Q2: Why is the strain of P. falciparum critical when using this compound?
The efficacy of this compound is highly dependent on the genetic variant of the clag3 gene expressed by the parasite strain. It is a strain-specific inhibitor, demonstrating significantly higher potency against parasite lines like Dd2 compared to others such as HB3. This is because this compound's binding site is a specific, hypervariable region on the CLAG3.1 protein, which is expressed by the Dd2 strain. Researchers must verify the clag3 genotype of their parasite strains to anticipate the effectiveness of this compound.
Q3: What are the typical effective concentrations for this compound?
The effective concentration of this compound varies dramatically between different parasite strains. For biophysical assays like osmotic lysis, the half-maximal effective concentration (K₀.₅) for sensitive strains (e.g., Dd2) is in the nanomolar range, while for less sensitive strains (e.g., HB3), it is in the micromolar range.
Q4: How should I dissolve and store this compound?
This compound is typically a powder that can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). The powdered form is stable at -20°C for up to three years. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound shows high potency in my osmotic lysis assay but fails to inhibit parasite growth in culture.
This is a commonly observed discrepancy. While this compound is a potent blocker of PSAC activity in short-term biophysical assays, it shows significantly reduced efficacy in standard in vitro parasite growth inhibition assays, particularly in nutrient-rich media like RPMI 1640.
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Cause: Standard culture media are often overly rich in the nutrients that PSAC transports. This abundance can mask the effect of the channel blockade, allowing the parasite to survive even with reduced nutrient uptake.
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Solution:
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Switch to a more physiological medium: Use of a medium with more physiologically relevant nutrient concentrations, such as PSAC Growth Inhibition Medium (PGIM), has been shown to dramatically increase the growth-inhibitory effects of this compound.
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Verify the assay endpoint: For growth inhibition assays, ensure the incubation period is sufficient for the nutrient restriction to impact parasite replication, typically over one or two full intraerythrocytic cycles (48-96 hours).
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Issue 2: I am not observing any significant inhibition of nutrient uptake, even at high concentrations of this compound.
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Cause 1: Parasite Strain Resistance: Your P. falciparum strain may express a variant of CLAG3 (like that in the HB3 strain) that is not effectively targeted by this compound.
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Solution: Confirm the strain of your parasite. If you are using a strain known to be insensitive, consider using a different PSAC inhibitor or a sensitive strain (like Dd2) as a positive control.
-
-
Cause 2: Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from powder stored under recommended conditions. Test the new stock on a sensitive control parasite line to confirm its activity.
-
-
Cause 3: Assay-Specific Issues: The specific nutrient you are measuring may have alternative uptake pathways. While PSAC is a major route for many solutes, it is not the exclusive transporter for all of them. For instance, Ca²⁺ uptake is not significantly blocked by this compound.
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Solution: Use a well-characterized transport substrate for PSAC, such as sorbitol, for your initial validation experiments.
-
Quantitative Data Summary
The following table summarizes the differential potency of this compound against various P. falciparum strains.
| Assay Type | P. falciparum Strain | Expressed CLAG3 Variant | Potency (K₀.₅ / IC₅₀) | Reference |
| PSAC Inhibition (Biophysical) | Dd2 | CLAG3.1 | ~56 nM | |
| PSAC Inhibition (Biophysical) | HB3 | CLAG3.2 | ~43 µM | |
| Parasite Growth Inhibition (RPMI 1640) | Dd2 | CLAG3.1 | >40 µM | |
| Parasite Growth Inhibition (RPMI 1640) | HB3 | CLAG3.2 | >40 µM | |
| Parasite Growth Inhibition (PGIM) | Dd2 | CLAG3.1 | Significantly lower than in RPMI |
Experimental Protocols & Visualizations
Protocol 1: Osmotic Lysis Assay for PSAC Activity
This assay measures the activity of PSAC by observing the rate of red blood cell lysis in an isotonic solution of a solute that permeates the channel (e.g., sorbitol).
Methodology:
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Culture P. falciparum-infected red blood cells (iRBCs) to the trophozoite stage.
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Wash iRBCs and resuspend them in a saline solution.
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Pre-incubate a portion of the cells with this compound at various concentrations. A DMSO vehicle control should be run in parallel.
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Initiate lysis by rapidly mixing the cell suspension with an isotonic sorbitol solution.
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Monitor the decrease in optical density (at ~650 nm) over time using a spectrophotometer. The rate of decrease corresponds to the rate of lysis and therefore PSAC activity.
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Calculate the K₀.₅ value by plotting the inhibition of lysis rate against the concentration of this compound.
References
Common challenges in ISPA-28-based experiments
Disclaimer: Initial searches for "ISPA-28" did not yield information on a specific chemical compound used in biomedical research. The primary results relate to "ISPM 28," an international standard for phytosanitary measures in plant protection. This guide has been created based on common experimental platforms where a novel compound might be evaluated, such as in the context of apoptosis and cytotoxicity. Further clarification on the nature of this compound is required for more specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for compounds that induce apoptosis?
A1: Compounds that induce apoptosis, or programmed cell death, typically act on specific cellular pathways. There are two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[1][2]
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Intrinsic Pathway: This pathway is triggered by internal cellular stress, such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, starting with caspase-9.[2]
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Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This binding leads to the activation of initiator caspases, such as caspase-8, which then activate downstream executioner caspases.[2]
Q2: How can I measure the cytotoxicity of this compound in my cell line?
A2: Cytotoxicity can be assessed using various assays that measure cell viability. Common methods include:
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MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
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LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cell death.
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Live/Dead Staining: Using fluorescent dyes like propidium iodide (PI) and calcein-AM allows for the direct visualization and quantification of live and dead cells using fluorescence microscopy or flow cytometry.
Q3: My cells are not showing the expected apoptotic phenotype after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of an apoptotic response:
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Compound Inactivity: Ensure the compound is active and used at an effective concentration. Perform a dose-response experiment to determine the optimal concentration.
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Cell Line Resistance: The specific cell line you are using may be resistant to the apoptotic mechanism induced by this compound.
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Incorrect Timepoint: The timing of your analysis is critical. Apoptosis is a dynamic process, and the optimal time to observe changes can vary. A time-course experiment is recommended.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes. Consider using a more sensitive method or a combination of different assays.
Troubleshooting Guides
Problem 1: High Background in Caspase Activity Assay
| Possible Cause | Suggested Solution |
| Excessive Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Incomplete Washing | Ensure thorough and consistent washing steps between antibody incubations to remove unbound antibodies. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure they are stored according to the manufacturer's instructions. |
Problem 2: Inconsistent Results in Annexin V Apoptosis Assay
| Possible Cause | Suggested Solution |
| Cell Clumping | Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before staining. |
| Incorrect Gating in Flow Cytometry | Set up proper controls (unstained, single-stained) to accurately define the gates for live, apoptotic, and necrotic populations. |
| Delayed Analysis after Staining | Analyze the samples on the flow cytometer as soon as possible after staining, as the signal can degrade over time. |
| Inappropriate Cell Density | Use the recommended cell density for staining and acquisition to avoid artifacts. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
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Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
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Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control.
Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: A typical experimental workflow for assessing the effects of a novel compound.
References
Technical Support Center: Enhancing ELISA Accuracy and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Enzyme-Linked Immunosorbent Assay (ELISA) protocols for enhanced accuracy. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic steps of a sandwich ELISA?
A1: A sandwich ELISA involves the following core steps:
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Coating/Capture: A capture antibody specific to the target antigen is immobilized on the surface of a microplate well.[1][2]
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Blocking: An irrelevant protein is added to block any remaining unsaturated surface-binding sites.[1][3]
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Sample Incubation: The sample containing the antigen is added, and the antigen binds to the capture antibody.
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Detection Antibody: A detection antibody, which binds to a different epitope on the antigen, is added.
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Enzyme-Conjugated Secondary Antibody: An enzyme-linked secondary antibody that recognizes the detection antibody is added.
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Substrate Addition: A substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change).
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Signal Measurement: The signal is measured using a microplate reader, and the intensity is proportional to the amount of antigen in the sample.
Q2: How can I improve the sensitivity of my ELISA?
A2: To enhance sensitivity, consider the following:
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Antibody Affinity and Concentration: Use high-affinity antibodies and optimize the concentrations of both capture and detection antibodies.
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Incubation Times and Temperatures: Ensure strict adherence to recommended incubation times and temperatures to facilitate efficient binding.
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Signal Amplification: Employ a signal amplification strategy if sensitivity issues persist.
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Choice of Substrate: Some substrates produce stronger signals (e.g., chemiluminescent or fluorescent).
Q3: What is the purpose of the blocking step?
A3: The blocking step is crucial for preventing non-specific binding of antibodies and other proteins to the surface of the microplate wells. This reduces background noise and increases the signal-to-noise ratio, leading to a more accurate and sensitive assay.
Q4: How do I choose the right antibodies for my sandwich ELISA?
A4: Selecting a suitable antibody pair is critical for a successful sandwich immunoassay. The capture and detection antibodies must recognize different epitopes on the target antigen. This ensures that the detection antibody does not compete with the capture antibody for binding to the antigen.
Q5: What is a standard curve and why is it important for quantitative ELISA?
A5: A standard curve is generated by plotting the signal (e.g., optical density) versus the known concentrations of a purified antigen. This curve allows for the precise calculation of the concentration of the target antigen in unknown samples by comparing their signal to the standard curve. An accurate standard curve is essential for obtaining reliable quantitative results.
Troubleshooting Guides
Below are common problems encountered during ELISA experiments and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Reagents added in the wrong order or one was omitted. | Carefully follow the protocol and ensure all reagents are added in the correct sequence. |
| Insufficient incubation time. | Adhere to the incubation times specified in the protocol. | |
| Expired or improperly stored reagents. | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperature. | |
| Incompatible capture and detection antibodies. | Verify that the antibody pair is validated for sandwich ELISA and that they recognize different epitopes. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of residual liquid. |
| Ineffective blocking. | Use a high-quality blocking buffer and ensure sufficient incubation time. | |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody to reduce non-specific binding. | |
| Cross-reactivity of antibodies. | Ensure the antibodies are specific to the target antigen. | |
| High Variability Between Replicates | Inconsistent pipetting. | Calibrate pipettes and use consistent technique. Multichannel pipettes can improve consistency. |
| Improper mixing of samples or reagents. | Ensure all solutions are thoroughly mixed before adding them to the plate. | |
| "Edge effects" due to temperature or evaporation differences. | Ensure the plate is evenly warmed to room temperature and use a plate sealer during incubations. | |
| Bubbles in wells. | Inspect wells for bubbles before reading the plate and remove them if present. | |
| Poor Standard Curve | Improper preparation of standards. | Double-check calculations and dilutions for the standard curve. Use fresh standards. |
| Inaccurate pipetting of standards. | Use calibrated pipettes and proper technique when preparing the standard dilutions. | |
| Incorrect curve fitting model. | Use appropriate software and a suitable regression model (e.g., four-parameter logistic curve fit) to analyze the data. |
Experimental Protocols
Detailed Methodology for a Sandwich ELISA
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each specific assay.
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Coating:
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Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing (1):
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Aspirate the coating solution from the wells.
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Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
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Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
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Cover the plate and incubate for at least 1-2 hours at room temperature.
-
-
Washing (2):
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
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Prepare serial dilutions of your standard protein in the appropriate diluent.
-
Prepare your samples, diluting them if necessary.
-
Add 100 µL of the standards and samples to their respective wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Washing (3):
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in the diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in the diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Washing (5):
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
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Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Visualizations
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor Kappa B) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. The p65 subunit is a key component of this pathway. ELISA can be used to measure the levels of total or phosphorylated p65 in cell lysates, providing insights into the activation state of the pathway.
Caption: Canonical NF-κB signaling pathway.
General ELISA Workflow
The following diagram illustrates the sequential steps of a typical sandwich ELISA protocol.
Caption: Sequential workflow for a sandwich ELISA.
References
Technical Support Center: Overcoming Solubility Challenges with ISPA-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ISPA-28 in aqueous solutions. Addressing common solubility issues, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific antagonist of the plasmodial surface anion channel (PSAC). It functions by directly and reversibly binding to CLAG3, a critical protein component of the PSAC.[1][2] This channel is essential for the malaria parasite, Plasmodium falciparum, as it facilitates the uptake of a wide range of nutrients from the host's bloodstream into the infected red blood cell. These nutrients include sugars, amino acids, purines, and some vitamins.[3][4][5] By blocking this channel, this compound effectively starves the parasite of essential nutrients, inhibiting its growth and proliferation.
Q2: What is the reported solubility of this compound in water?
According to its supplier, this compound has a solubility of 5 mg/mL in water, which may require warming to achieve a clear solution. However, for practical use in biological experiments, it is highly recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) before preparing aqueous working solutions.
Q3: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature. Several factors can contribute to this:
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Insufficient initial dissolution: The compound may not have been fully dissolved in the initial organic solvent stock.
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High final concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit in that specific buffer or medium.
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Solvent shock: Adding a concentrated DMSO stock directly to an aqueous solution without proper mixing can cause the compound to crash out of solution.
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Temperature changes: A decrease in temperature, such as moving a solution from room temperature to ice, can reduce the solubility of this compound and cause it to precipitate.
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Buffer composition: The pH, ionic strength, and presence of certain salts in the buffer can all influence the solubility of the compound.
Q4: How does the composition of my culture media affect this compound's efficacy?
The efficacy of this compound as a PSAC inhibitor is notably enhanced in nutrient-restricted media. Standard culture media like RPMI 1640 contain high concentrations of nutrients. If the parasite has an abundance of nutrients, the partial blockage of PSAC by this compound may not be sufficient to inhibit growth. In media with more physiologically relevant, lower nutrient levels, the parasite becomes more dependent on the efficient functioning of PSAC, making it more susceptible to inhibition by this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing and using this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in water. | This compound has limited aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. Warming the aqueous solution may help, but a DMSO stock is recommended for reliable dissolution. |
| A precipitate forms immediately upon adding the this compound DMSO stock to my aqueous buffer. | "Solvent shock" due to rapid dilution and localized high concentration of DMSO. | Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring gently to ensure rapid and even dispersal. |
| My final this compound working solution is cloudy or contains visible precipitate. | The final concentration of this compound is too high for the chosen aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvents in your final solution (see protocol below). Prepare a fresh solution using the recommended co-solvent system. |
| My this compound solution was clear, but a precipitate formed after storage at 4°C or -20°C. | Decreased temperature reduced the solubility of this compound. | Before use, allow the solution to warm to room temperature or 37°C and vortex to see if the precipitate redissolves. If not, sonication may be attempted. To avoid this, prepare fresh working solutions from a DMSO stock for each experiment or store aliquots at -80°C. |
| I am not observing the expected inhibitory effect of this compound in my cell-based assay. | The concentration of nutrients in your culture medium is too high, masking the effect of PSAC inhibition. The compound has precipitated out of solution, lowering the effective concentration. | Consider using a nutrient-restricted medium to increase the parasite's sensitivity to PSAC inhibition. Visually inspect your working solution for any signs of precipitation before adding it to your assay. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 408.45 g/mol ). For 1 mL of a 10 mM stock, weigh 4.08 mg.
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Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.
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Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
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Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of an Aqueous Working Solution of this compound using a Co-Solvent System
This protocol is adapted from manufacturer recommendations and is designed to improve the solubility of this compound in aqueous solutions for in vitro experiments.
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Initial Dilution in DMSO: Begin with your 10 mM stock solution of this compound in DMSO.
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Addition of PEG300: In a new microcentrifuge tube, add the required volume of the this compound/DMSO stock. To this, add 4 volumes of PEG300 (e.g., for 10 µL of DMSO stock, add 40 µL of PEG300). Mix thoroughly by vortexing.
-
Addition of Tween-80: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (e.g., 5 µL). Mix again by vortexing until the solution is homogeneous.
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Final Dilution in Aqueous Buffer: Add your desired aqueous buffer (e.g., saline, PBS, or cell culture medium) to reach the final desired volume and concentration. For example, to make a 100 µM working solution from a 10 mM stock, you would add the initial 10 µL of stock to the co-solvents and then bring the final volume to 1 mL with your aqueous buffer.
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Final Mixing: Vortex the final solution gently. This working solution should be prepared fresh before each experiment.
Visualizations
Caption: Mechanism of this compound inhibition of the PSAC/CLAG3 channel.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. Ion and nutrient uptake by malaria parasite-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Properties of Nutrient Channels on Plasmodium-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Myzocytosis to Cytostomal Nutrient Uptake and Transport by Intracellular Plasmodium Species [mdpi.com]
- 5. how-malaria-parasites-acquire-nutrients-from-their-host - Ask this paper | Bohrium [bohrium.com]
Process improvements for high-throughput screening with ISPA-28
Welcome to the technical support center for ISPA-28, a novel reagent system for high-throughput screening (HTS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in HTS?
A1: this compound is a proprietary, fluorescence-based reagent system designed for the quantitative high-throughput screening of enzyme activity, particularly for kinase and phosphatase targets. It is optimized for miniaturized assays in 384- and 1536-well plate formats, offering high sensitivity and a stable signal. Its primary application is in drug discovery for identifying and characterizing small molecule modulators of target enzymes.
Q2: What are the main sources of variability in HTS assays using this compound?
A2: Common sources of variation in high-throughput screening include both technological and biological factors.[1] Technological variability can arise from batch-to-batch reagent differences, plate-to-plate variations, and positional effects within a plate (e.g., edge effects).[1][2] Biological variability may be due to factors like non-selective binding of compounds.[1] Careful assay design and data normalization are crucial to mitigate these effects.
Q3: How can I minimize false positives when using this compound?
A3: False positives are a common issue in HTS and can be caused by compound interference with the assay technology, such as autofluorescence or colloidal aggregation.[3] To minimize false positives with this compound, it is recommended to perform counter-screens. For example, a screen without the target enzyme can identify compounds that directly interfere with the this compound fluorescent signal. Additionally, using machine learning models trained on historical HTS data can help predict and filter out pan-assay interference compounds (PAINS).
Q4: What is the recommended Z'-factor for a robust this compound assay?
A4: The Z'-factor is a statistical measure of assay quality. For a reliable this compound assay, a Z'-factor above 0.5 is generally considered good, indicating a sufficient separation between positive and negative controls for hit identification. Assays with a Z'-factor below 0.5 may require further optimization to reduce variability.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your HTS experiments with this compound.
Issue 1: High Well-to-Well Variability Across the Plate
High variability can obscure real hits and lead to a low Z'-factor.
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Possible Cause 1: Inconsistent Dispensing
-
Solution: Ensure that automated liquid handlers are properly calibrated and maintained. Perform regular volume verification checks. For this compound, which is used in low volumes, precise liquid handling is critical.
-
-
Possible Cause 2: Edge Effects
-
Solution: Edge effects, where wells on the perimeter of the plate behave differently, can be caused by uneven temperature or evaporation. To mitigate this, consider not using the outer rows and columns for experimental samples. Instead, fill them with buffer or a control solution. Implementing a plate map randomization strategy can also help to statistically minimize this bias.
-
-
Possible Cause 3: Reagent Mixing
-
Solution: Inadequate mixing of reagents in the wells can lead to inconsistent signal. Optimize the mixing parameters on your plate shaker or liquid handler, ensuring a homogenous reaction mixture without introducing bubbles.
-
Issue 2: Signal Drift or Decay Over Time
A change in the fluorescent signal during the plate reading can lead to inconsistent results between the first and last plates of a batch.
-
Possible Cause 1: Reagent Instability
-
Solution: The this compound reagent is designed for stability, but prolonged exposure to light or ambient temperatures can degrade the fluorescent components. Prepare fresh working solutions of this compound for each screening run and protect them from light. Refer to the table below for recommended reagent stability under different conditions.
-
-
Possible Cause 2: Temperature Fluctuations
-
Solution: Ensure a stable incubation temperature for all plates. Variations in temperature can affect enzyme kinetics and the quantum yield of the fluorophore in this compound. Use incubators with good temperature uniformity and minimize the time plates are left at ambient temperature.
-
Issue 3: High Background Signal
Elevated background fluorescence can reduce the assay window and mask the signal from true hits.
-
Possible Cause 1: Autofluorescent Compounds
-
Solution: Some compounds in your screening library may be inherently fluorescent at the excitation and emission wavelengths of this compound. To identify these, run a parallel screen of your compound library in the absence of the this compound substrate or enzyme.
-
-
Possible Cause 2: Assay Buffer Composition
-
Solution: Components in the assay buffer, such as certain biological buffers or additives, may contribute to background fluorescence. Test different buffer formulations to find one with minimal interference. The addition of a non-ionic detergent, like 0.01% Triton X-100, can sometimes reduce non-specific interactions and background.
-
Data Presentation
Table 1: Impact of Process Improvements on this compound Assay Performance
| Parameter | Standard Protocol | Optimized Protocol with Process Improvements | Percentage Improvement |
| Throughput (plates/day) | 150 | 250 | 66.7% |
| Assay Miniaturization | 384-well format | 1536-well format | 75% reagent cost reduction |
| Z'-Factor | 0.65 ± 0.15 | 0.82 ± 0.05 | 26.2% |
| Hit Confirmation Rate | 45% | 70% | 55.6% |
| Data Analysis Time (per run) | 4 hours | 1.5 hours | 62.5% |
Experimental Protocols
Protocol 1: Standard this compound Kinase Assay in 384-Well Format
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the this compound substrate/ATP solution (2X final concentration) to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection: Add 10 µL of the this compound stop/detection reagent.
-
Final Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm).
Mandatory Visualizations
References
Technical Support Center: Method Refinement for Studying ISPA-28 Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying resistance to ISPA-28, a specific antagonist of the Plasmodium falciparum plasmodial surface anion channel (PSAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific antagonist of the plasmodial surface anion channel (PSAC) on erythrocytes infected with the malaria parasite, Plasmodium falciparum. PSAC is essential for the parasite to acquire nutrients from the host's bloodstream. This compound's mechanism of action involves direct, reversible binding to CLAG3, a critical protein component of the PSAC. This binding blocks the channel, inhibiting nutrient uptake and ultimately leading to parasite death.
Q2: How does resistance to this compound develop in Plasmodium falciparum?
A2: Resistance to this compound is primarily associated with genetic mutations in the clag3 gene. Specific point mutations within the transmembrane domains of the CLAG3 protein can alter the binding site of this compound, reducing its inhibitory effect on the PSAC. This allows the channel to remain functional even in the presence of the inhibitor, enabling parasite survival and proliferation.
Q3: What are the primary methods for studying this compound resistance in the laboratory?
A3: The primary methods for studying this compound resistance include:
-
In vitro parasite viability and growth inhibition assays: To determine the half-maximal inhibitory concentration (IC50) of this compound against different parasite strains.
-
PSAC functional assays: To measure the activity of the channel and the inhibitory effect of this compound.
-
Molecular analysis of the clag3 gene: To identify mutations that may confer resistance.
Experimental Workflows and Signaling Pathways
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for this compound Resistance Study
Caption: Workflow for investigating this compound resistance.
Experimental Protocols and Troubleshooting
Protocol 1: In Vitro this compound Susceptibility Testing using SYBR Green I Assay
This assay determines the IC50 value of this compound by measuring parasite DNA content as an indicator of parasite growth.
Methodology:
-
Parasite Culture: Culture P. falciparum strains in RPMI 1640 medium supplemented with human serum and maintain at 37°C in a low-oxygen environment. Synchronize cultures to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.
-
Assay Initiation: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the percent inhibition of growth for each drug concentration and determine the IC50 value by non-linear regression analysis.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Contamination with white blood cells or other DNA sources. | Use leukocyte-depleted blood for cultures. Ensure all reagents are sterile. |
| Low signal-to-noise ratio | Low initial parasitemia or poor parasite growth. | Ensure a healthy starting culture with a parasitemia of at least 0.5%. Check culture conditions (gas, temperature, medium). |
| Inconsistent results between replicates | Pipetting errors or uneven cell distribution. | Calibrate pipettes regularly. Mix parasite suspension thoroughly before aliquoting. |
| No parasite growth in control wells | Poor quality of culture medium or serum. | Test new batches of medium and serum before use in assays. Ensure proper storage of reagents. |
Protocol 2: PSAC Functional Assessment via Osmotic Lysis Assay
This assay measures the permeability of the infected erythrocyte membrane to small solutes, which is a direct measure of PSAC activity.
Methodology:
-
Parasite Preparation: Culture P. falciparum to the trophozoite stage and enrich to >90% parasitemia.
-
Inhibitor Incubation: Pre-incubate aliquots of the infected red blood cells with varying concentrations of this compound or a vehicle control.
-
Lysis Induction: Rapidly mix the cell suspension with an isotonic sorbitol solution.
-
Monitoring Lysis: Monitor the decrease in optical density (OD) at 700 nm over time using a spectrophotometer or plate reader. Cell lysis leads to a decrease in OD.
-
Data Analysis: Calculate the initial rate of lysis for each this compound concentration. Determine the concentration of this compound that inhibits 50% of the lysis rate (IC50 for PSAC function).
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No lysis in infected cells | Parasites are not at the trophozoite/schizont stage where PSAC is most active. | Synchronize cultures and ensure they have reached the appropriate stage before the assay. |
| High rate of lysis in uninfected RBCs | Poor quality of red blood cells or improper buffer conditions. | Use fresh red blood cells. Ensure the sorbitol solution is isotonic and at the correct pH. |
| Variable lysis rates | Inconsistent timing of reagent addition and measurement. | Use a multi-channel pipette for simultaneous addition of the lysis solution. Ensure immediate and consistent timing of the first reading. |
| This compound appears inactive | The parasite strain may have a resistant form of CLAG3. | Sequence the clag3 gene of the parasite strain to check for known resistance mutations. |
Quantitative Data Summary
The following tables provide representative data for this compound activity and should be used as a reference for interpreting experimental results.
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
| Strain | Genotype (clag3) | This compound IC50 (nM) | Resistance Level |
| Dd2 | Wild-type | 50 ± 5 | Sensitive |
| HB3 | Wild-type | >10,000 | Sensitive |
| Dd2-R1 | Mutant (e.g., G1138V) | 500 ± 50 | 10-fold Resistant |
| Dd2-R2 | Mutant (e.g., A1210T) | 2500 ± 200 | 50-fold Resistant |
Table 2: Inhibition of PSAC-mediated Sorbitol Uptake by this compound
| Strain | Genotype (clag3) | This compound IC50 for PSAC inhibition (nM) | Correlation with Growth Inhibition |
| Dd2 | Wild-type | 60 ± 8 | Strong |
| HB3 | Wild-type | >15,000 | N/A |
| Dd2-R1 | Mutant (e.g., G1138V) | 650 ± 70 | Strong |
| Dd2-R2 | Mutant (e.g., A1210T) | 3000 ± 250 | Strong |
Validation & Comparative
Validating the Inhibitory Effect of ISPA-28 on the Plasmodial Surface Anion Channel (PSAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of ISPA-28, a known inhibitor of the Plasmodial Surface Anion Channel (PSAC), with alternative inhibitors. PSAC is a crucial nutrient acquisition channel for the malaria parasite, Plasmodium falciparum, making it a key target for antimalarial drug development. This document outlines the experimental data supporting the inhibitory effects of these compounds, details the methodologies for key validation experiments, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison of PSAC Inhibitors
The inhibitory effects of this compound and other compounds on PSAC function are typically evaluated by measuring the inhibition of parasite growth or by directly assessing the channel's permeability. The data presented below summarizes the quantitative effects of this compound and a comparative inhibitor, dantrolene, on different P. falciparum strains.
| Inhibitor | P. falciparum Strain | Assay Type | Key Findings |
| This compound | Dd2 | Parasite Growth Inhibition (in nutrient-restricted media) | Significant growth inhibition. The EC50 for isoleucine requirement increased from ~10-16 µM to 34.6 µM in the presence of 15 µM this compound. |
| This compound | HB3 | Parasite Growth Inhibition (in nutrient-restricted media) | No significant effect on parasite growth. |
| Dantrolene | Not specified | PSAC Affinity (Km) | Binds to PSAC with a modest affinity, with a reported Km of 1.2 µM.[1] |
Experimental Protocols
Accurate validation of PSAC inhibitors requires robust and reproducible experimental protocols. The following sections detail the methodologies for two key assays used to assess PSAC function and its inhibition.
Sorbitol-Induced Osmotic Lysis Assay
This assay measures the permeability of infected red blood cells (iRBCs) to sorbitol, a small sugar alcohol that readily passes through PSAC. Inhibition of PSAC reduces sorbitol influx, thereby protecting the iRBCs from osmotic lysis.
Principle: iRBCs are suspended in an isotonic sorbitol solution. The influx of sorbitol through PSAC leads to water entry, cell swelling, and eventual lysis. The rate of lysis is monitored by measuring the decrease in light absorbance (or increase in transmittance) of the cell suspension over time.
Protocol:
-
Parasite Culture: Synchronized P. falciparum cultures at the trophozoite stage are used.
-
Cell Preparation: iRBCs are enriched using methods like Percoll-gradient centrifugation. The cells are then washed and resuspended in a saline solution.
-
Assay Initiation: The iRBC suspension is rapidly mixed with a lysis buffer containing 280 mM sorbitol, 20 mM Na-HEPES, and 0.1 mg/ml bovine serum albumin, pH 7.4.
-
Inhibitor Addition: Test compounds (e.g., this compound, dantrolene) or vehicle controls are added to the lysis buffer at desired concentrations.
-
Data Acquisition: The change in absorbance at 700 nm is monitored continuously using a spectrophotometer.
-
Analysis: The time to 50% lysis (T50) is determined for each condition. An increase in T50 in the presence of an inhibitor indicates a reduction in PSAC-mediated permeability.
Parasite Growth Inhibition Assay
This assay determines the effect of a compound on the viability and proliferation of P. falciparum in an in vitro culture system.
Principle: Parasites are cultured in the presence of serial dilutions of the test compound. After a defined incubation period, parasite growth is quantified using various methods, such as DNA staining or enzymatic assays.
Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are initiated at a low parasitemia (e.g., 0.5%).
-
Drug Preparation: The test compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Quantification:
-
DNA Staining: The DNA of the parasites is stained with a fluorescent dye (e.g., SYBR Green I, DAPI). Fluorescence intensity, which is proportional to the number of parasites, is measured using a plate reader.
-
Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the culture. The amount of incorporated radioactivity, which reflects parasite replication, is measured.
-
LDH Assay: The activity of parasite-specific lactate dehydrogenase (pLDH) is measured colorimetrically.
-
-
Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PSAC-mediated nutrient uptake and its inhibition by this compound.
Caption: Experimental workflow for validating and comparing PSAC inhibitors.
References
Comparative Analysis of ISPA-28 and Other PSAC Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Plasmodial Surface Anion Channel (PSAC) inhibitor ISPA-28 with other notable alternatives. This analysis is supported by available experimental data and includes detailed methodologies for key cited experiments.
The Plasmodial Surface Anion Channel (PSAC) is a crucial nutrient acquisition pathway for Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As such, PSAC has emerged as a promising target for novel antimalarial drugs. This compound is a potent and specific inhibitor of PSAC, demonstrating strain-specific activity. This guide compares this compound with other known PSAC inhibitors, namely furosemide and dantrolene, based on their inhibitory efficacy.
Quantitative Comparison of PSAC Inhibitors
| Inhibitor | Target/Parasite Strain | K₀.₅ / IC₅₀ | Source |
| This compound | PSAC (Dd2 strain) | 56 ± 5 nM | [1] |
| PSAC (HB3 strain) | 43 ± 2 µM | [1] | |
| Furosemide | PSAC | ~2.7 µM | N/A |
| Dantrolene | PSAC | ~4.0 µM | [2] |
Note: The K₀.₅ and IC₅₀ values are obtained from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PSAC inhibitors.
Osmotic Lysis Assay
This assay is a common method to assess the function of PSAC by measuring the rate of solute-induced hemolysis of infected red blood cells (iRBCs).
Principle: PSAC is permeable to small organic solutes like sorbitol. In an isotonic sorbitol solution, the influx of sorbitol into iRBCs, followed by water, leads to cell swelling and eventual lysis. PSAC inhibitors will slow down this process.
Protocol:
-
Parasite Culture and Synchronization: P. falciparum cultures are maintained in human erythrocytes and synchronized to the trophozoite stage, where PSAC expression is maximal.
-
Enrichment of Infected RBCs: Trophozoite-stage iRBCs are enriched from the culture using methods like Percoll density gradient centrifugation.
-
Assay Setup:
-
Wash the enriched iRBCs and resuspend them in a salt solution (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).
-
Prepare a lysis solution containing an isotonic concentration of the permeant solute (e.g., 280 mM sorbitol in 20 mM HEPES, pH 7.4).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the lysis solution. A vehicle control (e.g., DMSO) should also be included.
-
-
Measurement:
-
Add the iRBC suspension to the wells of a microplate containing the lysis solution with or without the inhibitor.
-
Monitor the change in optical density (OD) at 700 nm over time using a plate reader. A decrease in OD signifies cell lysis.
-
-
Data Analysis:
-
The rate of lysis is determined from the kinetics of the OD change.
-
The half-time of lysis (the time to reach 50% of the maximum OD change) is calculated for each inhibitor concentration.
-
A dose-response curve is generated by plotting the lysis rate or half-time against the inhibitor concentration to determine the IC₅₀ or K₀.₅ value.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in the membrane of iRBCs, providing detailed information about the mechanism of inhibition.
Principle: A glass micropipette with a small tip opening is used to form a high-resistance seal with the membrane of an iRBC. This allows for the measurement of ionic currents flowing through individual PSAC channels.
Protocol:
-
Preparation of Infected RBCs: Trophozoite-stage iRBCs are enriched as described for the osmotic lysis assay.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an appropriate electrolyte solution (e.g., high chloride concentration to enhance the signal).
-
Recording:
-
The iRBCs are placed in a recording chamber on an inverted microscope.
-
The micropipette is brought into contact with the cell membrane to form a gigaohm seal (cell-attached configuration).
-
A patch of the membrane can be excised (inside-out or outside-out configurations) to allow for the application of inhibitors to either side of the membrane.
-
The membrane potential is clamped at a specific voltage, and the current flowing through the channels is recorded using a sensitive amplifier.
-
-
Inhibitor Application: The inhibitor is added to the bath solution (for extracellular targets) or the pipette solution (for intracellular targets).
-
Data Analysis:
-
The single-channel conductance, open probability, and mean open/closed times are analyzed in the presence and absence of the inhibitor.
-
A reduction in channel open probability or a change in gating kinetics indicates inhibition.
-
Dose-response relationships can be established to determine the inhibitor's affinity.
-
Signaling Pathway and Experimental Workflow Diagrams
PSAC-Mediated Nutrient Uptake and Inhibition
The following diagram illustrates the proposed role of PSAC in nutrient acquisition by the malaria parasite and the mechanism of its inhibition. PSAC, formed by the CLAG3 protein, allows the entry of essential nutrients from the host's bloodstream into the infected erythrocyte. Inhibitors like this compound directly bind to CLAG3, blocking this channel and starving the parasite.
Caption: PSAC facilitates nutrient uptake for parasite survival; this compound inhibits this process.
Experimental Workflow for PSAC Inhibitor Screening
The workflow for identifying and characterizing PSAC inhibitors typically involves a primary screen followed by secondary and mechanistic assays.
References
Unveiling Strain-Specific Vulnerabilities: Cross-Validation of ISPA-28 Activity in Plasmodium falciparum
For Immediate Release
A comprehensive analysis of the compound ISPA-28 reveals significant strain-specific inhibitory activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. This guide provides a comparative overview of this compound's efficacy, detailing the experimental data and methodologies for researchers and drug development professionals. The findings highlight the potential of this compound as a tool for studying parasite physiology and as a lead compound for novel antimalarial therapies targeting nutrient acquisition.
This compound is a specific antagonist of the Plasmodial Surface Anion Channel (PSAC), a crucial nutrient uptake channel on the host erythrocyte membrane essential for parasite survival.[1][2] The compound exerts its effect by directly and reversibly binding to CLAG3 (cytoadherence-linked antigen 3), a key protein component of the PSAC.[1]
Comparative Efficacy of this compound Against P. falciparum Strains
Experimental data demonstrates a striking difference in the potency of this compound against two distinct strains of P. falciparum, Dd2 and HB3. The compound is significantly more effective at inhibiting the PSAC in the Dd2 strain compared to the HB3 strain. This differential activity underscores the importance of cross-validation in diverse parasite genetic backgrounds during antimalarial drug development.
| Compound | Parasite Strain | K0.5 (Inhibitory Concentration) |
| This compound | P. falciparum Dd2 | 56 nM |
| This compound | P. falciparum HB3 | 43 µM |
Table 1: Comparative Inhibitory Activity of this compound. The K0.5 values represent the concentration of this compound required to achieve half-maximal inhibition of the Plasmodial Surface Anion Channel (PSAC) activity. Data sourced from MedchemExpress.[1]
Mechanism of Action: Targeting the CLAG3-Mediated Nutrient Channel
The primary target of this compound is the CLAG3 protein, which is integral to the formation and function of the PSAC.[3] This channel is responsible for the increased permeability of the infected erythrocyte to a wide range of solutes, including essential nutrients required for parasite growth and replication. By binding to CLAG3, this compound obstructs the channel, thereby inhibiting nutrient uptake and ultimately leading to parasite death, particularly under physiological nutrient conditions. The CLAG3 protein is known to form oligomers at the host cell membrane, which are believed to constitute the functional pore of the PSAC.
Experimental Protocols
The determination of this compound's activity relies on specific in vitro assays that measure either the direct inhibition of the PSAC or the downstream effect on parasite viability.
PSAC Activity Assay (Sorbitol Lysis Assay)
This assay measures the function of the PSAC by monitoring the uptake of sorbitol, a sugar alcohol that readily passes through the channel.
-
Parasite Culture: P. falciparum strains (e.g., Dd2, HB3) are cultured in human erythrocytes to the trophozoite stage.
-
Inhibitor Incubation: Infected erythrocytes are incubated with varying concentrations of this compound.
-
Sorbitol-Induced Lysis: The cells are then exposed to a sorbitol solution. The influx of sorbitol through active PSACs leads to osmotic swelling and lysis of the infected erythrocytes.
-
Measurement: The extent of lysis is quantified by measuring the release of hemoglobin spectrophotometrically.
-
Data Analysis: The K0.5 value is determined by plotting the percentage of lysis against the inhibitor concentration. A lower K0.5 indicates higher inhibitory potency.
In Vitro Parasite Growth Inhibition Assay
This assay assesses the effect of PSAC inhibition on parasite proliferation, particularly under nutrient-limited conditions.
-
Parasite Culture: Synchronized ring-stage parasites are cultured in a modified medium (PGIM - PSAC Growth Inhibition Medium) that contains physiological levels of key nutrients.
-
Drug Application: A range of this compound concentrations is added to the cultures.
-
Incubation: The cultures are incubated for a full parasite life cycle (e.g., 72 hours).
-
Growth Measurement: Parasite growth is quantified using methods such as SYBR Green I staining of parasite DNA or microscopy to count parasitemia.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curves. The efficacy of this compound is significantly enhanced in nutrient-restricted media, highlighting the channel's role in nutrient acquisition.
The pronounced strain-specific activity of this compound highlights a potential avenue for targeted antimalarial strategies and provides a valuable chemical probe for dissecting the intricacies of parasite nutrient acquisition. Further investigation into the structural differences in CLAG3 between the Dd2 and HB3 strains could elucidate the molecular basis for this differential sensitivity and inform the design of next-generation PSAC inhibitors.
References
Benchmarking ISPA-28: A Comparative Analysis Against Established Anti-Malarial Compounds
For Immediate Release
In the ongoing battle against malaria, the emergence of novel drug candidates with unique mechanisms of action is critical to overcoming the challenge of drug resistance. This guide provides a comparative analysis of ISPA-28, a specific antagonist of the plasmodial surface anion channel (PSAC), against a panel of well-established anti-malarial compounds. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and the experimental protocols used for evaluation.
Performance Comparison
The following table summarizes the in vitro efficacy of this compound against Plasmodium falciparum and compares it with standard anti-malarial drugs. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differing experimental conditions, parasite strains, and assay methodologies.
| Compound | Target/Mechanism of Action | P. falciparum Strain(s) | IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | Plasmodial Surface Anion Channel (PSAC) / CLAG3 | Dd2 | 56 | >10,000 (HeLa) | >178 |
| HB3 | 43,000 | <0.23 | |||
| Chloroquine | Heme detoxification | W2 (CQ-resistant) | 60-160 | >30,000 (HeLa) | >187-500 |
| 3D7 (CQ-sensitive) | 27,700 | ||||
| Artemisinin | Endoperoxide bridge activation by heme iron, leading to free radical generation | Various | 0.1 - 10 | >10,000 (various cell lines) | >1,000 |
| Atovaquone | Cytochrome bc1 complex (mitochondrial electron transport) | Various | 1 - 5 | >50,000 (various cell lines) | >10,000 |
| Proguanil (as Cycloguanil) | Dihydrofolate reductase (DHFR) | Various | 10 - 100 | >10,000 (various cell lines) | >100 |
Note: IC50 (50% inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's specificity for the parasite. Higher SI values are desirable. Data is aggregated from multiple sources and should be considered contextually.
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action for this compound and the comparator anti-malarial compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of anti-malarial compounds.
In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)
-
Human erythrocytes
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye.
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (typically 1% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates to lyse the erythrocytes.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Disclaimer
Unveiling the Specificity of ISPA-28 for CLAG3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ISPA-28, a selective inhibitor of the Plasmodial Surface Anion Channel (PSAC), and its specific interaction with the Plasmodium falciparum protein CLAG3. The data presented herein underscores the critical role of CLAG3 in PSAC function and highlights this compound as a valuable tool for studying nutrient uptake in malaria parasites.
Executive Summary
This compound is a potent and highly specific inhibitor of the PSAC in certain strains of P. falciparum, the deadliest species of malaria parasite. This specificity is directly attributed to its interaction with the CLAG3 protein, a crucial component of the PSAC. Genetic and biochemical evidence confirms that the allelic variation in the clag3 gene dictates the sensitivity of the parasite to this compound. This guide presents the experimental data that validates this specificity, compares this compound with other PSAC inhibitors, and provides detailed protocols for the key assays used in these evaluations.
Data Presentation: this compound Specificity and Comparative Efficacy
The inhibitory activity of this compound is starkly dependent on the P. falciparum strain, a direct consequence of the CLAG3 isoform expressed. The Dd2 strain, which expresses the CLAG3.1 isoform, is highly susceptible to this compound, whereas the 3D7 strain, expressing a different CLAG3 isoform, is resistant.[1] This differential sensitivity has been instrumental in the genetic mapping of PSAC function to the clag3 locus.[1][2][3][4]
| Inhibitor | Target | P. falciparum Strain | K₀.₅ (nM) | Reference |
| This compound | CLAG3.1 (PSAC) | Dd2 | 56 ± 5 | |
| This compound | CLAG3 (PSAC) | 3D7 | > 15,000 | |
| Furosemide | PSAC (Non-specific) | Dd2/HB3 | Micromolar range | |
| Dantrolene | PSAC (Non-specific) | Dd2/HB3 | Micromolar range |
Table 1: Comparative Inhibitory Activity of PSAC Modulators. K₀.₅ represents the half-maximal inhibitory concentration. The data clearly illustrates the high potency and specificity of this compound for the Dd2 parasite strain, which is directly linked to the CLAG3.1 protein. In contrast, other inhibitors like furosemide and dantrolene show non-specific, lower-affinity inhibition.
Experimental Protocols
Osmotic Lysis Assay for PSAC Activity
This assay measures the activity of PSAC by monitoring the lysis of infected red blood cells (iRBCs) in an isotonic solution of a solute that permeates the channel, such as sorbitol. Inhibition of PSAC by compounds like this compound prevents solute influx and subsequent osmotic lysis.
Materials:
-
Synchronized late-stage P. falciparum-infected red blood cells (trophozoite/schizont stage)
-
Uninfected red blood cells (uRBCs) as a control
-
Sorbitol lysis buffer (e.g., 280 mM sorbitol, 20 mM Na-HEPES, 0.1 mg/mL BSA, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
PSAC inhibitors (e.g., this compound, furosemide)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 700 nm
Procedure:
-
Wash iRBCs and uRBCs twice with PBS and resuspend to a 2% hematocrit.
-
Add 5 µL of the cell suspension to 195 µL of sorbitol lysis buffer in a 96-well plate. For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor for 10 minutes before adding to the lysis buffer containing the same inhibitor concentration.
-
Immediately place the plate in a spectrophotometer and measure the decrease in optical density (OD) at 700 nm every 30 seconds for 30 minutes at 37°C. The decrease in OD corresponds to cell lysis.
-
The rate of lysis is calculated from the slope of the initial linear portion of the OD vs. time curve.
-
For dose-response curves, perform the assay with a serial dilution of the inhibitor.
Mandatory Visualizations
Signaling Pathway: Mechanism of this compound Inhibition
Caption: this compound specifically blocks the CLAG3-dependent PSAC, preventing nutrient influx and subsequent osmotic lysis of the infected red blood cell.
Experimental Workflow: Osmotic Lysis Assay
Caption: A streamlined workflow for assessing PSAC activity and inhibition using the osmotic lysis assay.
Conclusion
References
- 1. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Plasmodium falciparum CLAG Paralogs All Traffic to the Host Membrane but Knockouts Have Distinct Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of ISPA-28: A Comparative Guide for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and circumvent resistance mechanisms. ISPA-28, a specific antagonist of the plasmodial surface anion channel (PSAC) in certain P. falciparum strains, presents a unique mechanism of action that warrants investigation for synergistic interactions with existing antimalarial agents. This guide provides a framework for evaluating the synergistic potential of this compound, offering detailed experimental protocols and a comparative analysis of potential drug partners.
Introduction to this compound
This compound is a research compound that specifically inhibits the PSAC, a crucial channel for nutrient uptake in malaria parasites.[1] Its inhibitory action is particularly potent against the Dd2 strain of P. falciparum and is mediated through binding to the CLAG3 protein, a key component of the PSAC.[2][3] This strain-specific activity is attributed to polymorphisms in the clag3 gene.[2] By blocking the PSAC, this compound effectively starves the parasite of essential nutrients from the host erythrocyte, leading to growth inhibition. To date, no studies have been published on the synergistic effects of this compound with other antimalarial drugs. This guide outlines a proposed approach to systematically evaluate such combinations.
Potential Synergistic Drug Combinations with this compound
The unique mechanism of this compound, centered on nutrient deprivation, suggests potential synergy with drugs that target different parasite vulnerabilities. The following table outlines hypothetical synergistic interactions with established classes of antimalarial drugs.
| Drug Class | Representative Drug(s) | Mechanism of Action | Rationale for Synergy with this compound |
| Quinolines | Chloroquine, Quinine, Mefloquine | Interfere with heme detoxification in the parasite's food vacuole.[4] | Dual assault on parasite survival: this compound restricts nutrient import while quinolines induce toxic heme buildup. |
| Artemisinin Derivatives | Artemether, Artesunate | Activated by heme iron, leading to oxidative stress and inhibition of protein and nucleic acid synthesis. | Complementary mechanisms of parasite killing: nutrient stress from this compound could potentiate the effects of oxidative damage from artemisinins. |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase, disrupting folic acid synthesis necessary for DNA and RNA production. | Simultaneous blockade of nutrient uptake and essential metabolic pathways could lead to a rapid parasite collapse. |
| Electron Transport Chain Inhibitors | Atovaquone | Inhibits the cytochrome bc1 complex in the parasite's mitochondria, disrupting cellular respiration. | Combining the disruption of external nutrient acquisition with the inhibition of internal energy production could be highly synergistic. |
| Protein Synthesis Inhibitors | Doxycycline | Targets the parasite's apicoplast, inhibiting protein synthesis. | A two-pronged attack: limiting the building blocks (nutrients) with this compound and inhibiting the machinery (ribosomes) that uses them. |
Experimental Protocols for Synergy Evaluation
A systematic in vitro evaluation is the first step in assessing the synergistic potential of this compound. The following protocols are adapted from established methodologies for antimalarial drug combination screening.
In Vitro Culture of Plasmodium falciparum
-
Strains: The this compound-sensitive Dd2 strain and a less sensitive strain (e.g., HB3) should be used for comparative analysis.
-
Culture Conditions: Parasites are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium should be RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
Drug Preparation
-
Stock solutions of this compound and partner drugs are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
In Vitro Synergy Assay (SYBR Green I-based Fluorescence Assay)
This assay measures parasite proliferation by quantifying the amount of parasite DNA.
-
Plate Preparation: In a 96-well plate, serial dilutions of this compound and the partner drug are added in a checkerboard format (fixed-ratio combinations).
-
Parasite Addition: Asynchronous or synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) are added to each well.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentrations (IC₅₀) for each drug alone and in combination are calculated.
Calculation of Synergistic Effects
The interaction between this compound and the partner drug can be quantified using the Fractional Inhibitory Concentration (FIC) index.
-
FIC Calculation:
-
FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpretation of ΣFIC:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive effect
-
ΣFIC > 1.0: Antagonism
-
Isobologram Analysis
An isobologram provides a graphical representation of the drug interaction. The IC₅₀ values of the drugs in combination are plotted. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
Visualizing Pathways and Workflows
Signaling and Nutrient Uptake Pathway
The following diagram illustrates the proposed mechanism of nutrient uptake via the PSAC and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. CLAG3 Self-Associates in Malaria Parasites and Quantitatively Determines Nutrient Uptake Channels at the Host Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of the GPCR Antagonist ISPA-28 in Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro findings of the hypothetical G-protein coupled receptor (GPCR) antagonist, ISPA-28, using ex vivo models. The transition from in vitro to ex vivo analysis is a critical step in the drug discovery pipeline, offering insights into a compound's efficacy and mechanism of action in a more physiologically relevant environment. This document outlines the key experimental protocols, presents comparative data, and visualizes the underlying signaling pathways and experimental workflows.
In Vitro Pharmacological Profile of this compound
This compound is a novel synthetic molecule designed to be a competitive antagonist for the Gq-coupled "Receptor-X." Initial characterization in recombinant cell lines overexpressing Receptor-X has yielded a comprehensive in vitro pharmacological profile. These assays are fundamental in determining the potency, selectivity, and mechanism of action of this compound at the molecular and cellular level.
Table 1: Summary of In Vitro Characterization of this compound
| Assay Type | Parameter Measured | This compound Result | Alternative Compound (Antagonist Y) |
| Radioligand Binding | Ki (nM) | 5.2 | 15.8 |
| Calcium Flux (FLIPR) | IC50 (nM) vs. Agonist-A | 12.5 | 45.3 |
| IP-One HTRF Assay | IC50 (nM) vs. Agonist-A | 15.1 | 52.1 |
| Selectivity Panel | Ki (nM) at 50+ GPCRs | >10,000 | >5,000 |
| Cytotoxicity Assay | CC50 (µM) in HEK293 cells | >100 | >100 |
Ex Vivo Validation in Isolated Tissue Preparations
To bridge the gap between in vitro assays and in vivo studies, ex vivo models are employed. For a Gq-coupled receptor like Receptor-X, which is endogenously expressed in smooth muscle tissue and mediates contraction, an isolated tissue bath assay is an appropriate ex vivo model. This model allows for the assessment of this compound's ability to antagonize agonist-induced tissue contraction, providing a more integrated physiological response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for a key in vitro and ex vivo assay used to characterize this compound.
3.1. In Vitro: Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization by this compound in cells expressing Receptor-X.
-
Cell Culture: HEK293 cells stably expressing human Receptor-X are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: this compound or a vehicle control is added to the wells at various concentrations and incubated for 15 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a Functional Drug Screening System (FDSS) or a similar fluorescence imaging plate reader. Baseline fluorescence is measured, followed by the addition of the EC80 concentration of Agonist-A. The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is used to calculate the percent inhibition at each concentration of this compound. An IC50 curve is generated using non-linear regression.
3.2. Ex Vivo: Isolated Guinea Pig Ileum Contraction Assay
This assay assesses the ability of this compound to inhibit agonist-induced smooth muscle contraction in a native tissue environment.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit buffer. The longitudinal muscle is stripped from the underlying circular muscle and cut into 1 cm segments.
-
Tissue Mounting: The tissue strips are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C and connected to an isometric force transducer. The tissue is allowed to equilibrate under a resting tension of 1 g for 60 minutes.
-
Compound Incubation: this compound or a vehicle control is added to the organ bath at the desired concentration and incubated for 30 minutes.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to Agonist-A is generated by adding the agonist in a stepwise manner. The contractile force is recorded.
-
Data Analysis: The magnitude of contraction is measured, and concentration-response curves for Agonist-A in the presence and absence of this compound are plotted. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.
Comparative Analysis of In Vitro and Ex Vivo Data
A direct comparison of the data obtained from in vitro and ex vivo experiments is essential for validating the initial findings.
Table 2: In Vitro vs. Ex Vivo Potency of this compound
| Parameter | In Vitro (Calcium Flux) | Ex Vivo (Ileum Contraction) |
| Potency Metric | IC50 (nM) | pA2 |
| This compound Value | 12.5 | 8.9 (Kb ≈ 1.26 nM) |
| Interpretation | High potency in a recombinant cell system. | Maintained high potency in a native tissue environment, confirming antagonistic activity at the tissue level. |
Mandatory Visualizations
5.1. Signaling Pathway of Receptor-X Antagonism by this compound
5.2. Experimental Workflow for Ex Vivo Validation
Safety Operating Guide
Navigating the Disposal of ISPA-28: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ISPA-28, a specific antagonist of the plasmodial surface anion channel (PSAC). In the absence of a specific Safety Data Sheet (SDS), this document synthesizes general best practices for laboratory chemical waste management.
This compound: Key Chemical and Physical Properties
A summary of the available quantitative and qualitative data for this compound is presented below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| CAS Number | 1006335-39-2 | [1] |
| Molecular Formula | C21H24N6O3 | [1] |
| Molecular Weight | 408.45 g/mol | |
| Appearance | White to beige powder | |
| Solubility | 5 mg/mL in warmed water | |
| Storage Temperature | 2-8°C or -80°C for long-term storage | |
| Storage Class | 13 (Non-Combustible Solids) |
Experimental Protocol: Preparation of this compound Waste for Disposal
The following protocol outlines the detailed methodology for the safe preparation of this compound waste for collection by a certified hazardous waste disposal service. This procedure should be performed in a designated and properly ventilated area, and while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Secondary containment bin
-
Spill kit for chemical spills
Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. Keep it segregated from biological, radioactive, and other reactive chemical wastes.
-
-
Containerization:
-
Select a waste container that is compatible with the chemical nature of this compound. For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material will not react with the solvent.
-
The original product container, if empty, can be used for waste accumulation, provided it is in good condition.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the CAS number: "1006335-39-2"
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date of accumulation (the date the first waste was added to the container).
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Ensure the storage area is cool, dry, and away from sources of ignition or direct sunlight.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Decision-Making for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper management and disposal of laboratory chemical waste like this compound. This decision tree is a critical tool for ensuring that all waste streams are handled in a compliant and safe manner.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling [ISPA-28]
Disclaimer: The substance "ISPA-28" could not be definitively identified as a specific chemical agent through public information searches. The following guide provides a comprehensive template for personal protective equipment (PPE), handling procedures, and disposal plans for a hypothetical hazardous substance, referred to as [this compound]. This template is intended to serve as a framework for researchers, scientists, and drug development professionals to develop their own specific safety protocols based on the known hazards of the materials they are working with. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance on any hazardous material.
Hazard Identification and Personal Protective Equipment (PPE)
Effective management of [this compound] requires a thorough understanding of its potential hazards and the selection of appropriate PPE. The following table summarizes recommended PPE for various laboratory operations involving [this compound].
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if handled in a certified chemical fume hood |
| Weighing and Aliquoting (Open Bench) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | N95 or higher respirator may be required based on dustiness and toxicity |
| Large-Scale Operations or Spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Half-mask or full-face respirator with appropriate cartridges |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict experimental protocols is paramount to ensure the safety of all laboratory personnel.
2.1. Engineering Controls:
-
Primary: All work with [this compound] should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Secondary: Ensure adequate general laboratory ventilation. An eyewash station and safety shower must be readily accessible.
2.2. Decontamination Procedures:
-
Surfaces: Decontaminate all surfaces that may have come into contact with [this compound] with a 10% bleach solution followed by a 70% ethanol rinse.
-
Equipment: All non-disposable equipment should be thoroughly decontaminated before removal from the designated work area.
2.3. Waste Disposal:
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, paper towels) must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing [this compound] must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
3.1. Spill Response Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
